Product packaging for 6-Nitro-2-benzothiazolesulfonamide(Cat. No.:CAS No. 94641-10-8)

6-Nitro-2-benzothiazolesulfonamide

Cat. No.: B10845383
CAS No.: 94641-10-8
M. Wt: 259.3 g/mol
InChI Key: VDPWQQORTOWPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitro-2-benzothiazolesulfonamide is a chemically synthesized small molecule featuring a benzothiazole core substituted with a sulfonamide group at the 2-position and a nitro group at the 6-position. This structure combines two privileged scaffolds in medicinal chemistry: the benzothiazole ring and the benzenesulfonamide moiety, both known for conferring a wide range of biological activities to molecules . Benzothiazole derivatives as a class have demonstrated significant and diverse pharmacological properties in research settings, including but not limited to antiviral , antimicrobial , antitumor , and anticonvulsant activities . Similarly, benzenesulfonamide derivatives are well-documented in scientific literature for their impressive range of properties, such as antibacterial, anti-tumour, and carbonic anhydrase inhibitory effects . The specific substitution pattern on this compound suggests its potential as a key intermediate for organic and organoelement synthesis. Researchers can utilize it as a highly reactive building block for the design and development of more complex pharmacologically active heterocycles . It is suitable for various research applications, including structure-activity relationship (SAR) studies, molecular docking analyses to evaluate binding affinity with target proteins, and as a precursor in the synthesis of novel chemical entities for biological screening . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O4S2 B10845383 6-Nitro-2-benzothiazolesulfonamide CAS No. 94641-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94641-10-8

Molecular Formula

C7H5N3O4S2

Molecular Weight

259.3 g/mol

IUPAC Name

6-nitro-1,3-benzothiazole-2-sulfonamide

InChI

InChI=1S/C7H5N3O4S2/c8-16(13,14)7-9-5-2-1-4(10(11)12)3-6(5)15-7/h1-3H,(H2,8,13,14)

InChI Key

VDPWQQORTOWPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Nitro-2-benzothiazolesulfonamide. This document is intended for an audience with a background in organic chemistry and drug discovery.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzothiazole scaffold is considered a "privileged" structure, appearing in numerous compounds with demonstrated anticancer, antimicrobial, and other therapeutic properties. The incorporation of a sulfonamide group, a well-established pharmacophore in various drugs, into the benzothiazole nucleus is a promising strategy for the development of novel therapeutic agents. Furthermore, the presence of a nitro group can modulate the electronic properties and biological activity of the molecule. This guide focuses on the synthesis and characterization of a specific derivative, this compound, providing detailed experimental protocols and data analysis.

Synthesis of this compound

The synthesis of this compound is conceptualized through a two-step process, commencing with the synthesis of the precursor 2-amino-6-nitrobenzothiazole, followed by the introduction of the sulfonamide functionality.

Synthesis of 2-amino-6-nitrobenzothiazole

The initial step involves the nitration of 2-aminobenzothiazole. A common and effective method is the use of a nitrating mixture of nitric acid and sulfuric acid.[1]

Experimental Protocol:

  • Dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[1]

  • Add nitric acid (19 ml) dropwise to the solution, ensuring the temperature does not exceed 20°C.[1]

  • Stir the reaction mixture for 4-5 hours.[1]

  • Pour the mixture onto ice with continuous stirring.

  • Neutralize the solution with aqueous ammonia until the product precipitates as a slightly orange solid.[1]

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]

Synthesis of this compound

The final step is the conversion of the 2-amino group to a sulfonamide. This can be achieved by reacting 2-amino-6-nitrobenzothiazole with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine. This type of reaction is a standard method for the synthesis of sulfonamides from amines.

Experimental Protocol:

  • Dissolve 2-amino-6-nitrobenzothiazole in pyridine.

  • Cool the solution in an ice bath.

  • Add benzenesulfonyl chloride dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and then with a dilute acid solution to remove any remaining pyridine.

  • Wash again with water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-6-nitrobenzothiazole cluster_step2 Step 2: Sulfonamide Formation A 2-Aminobenzothiazole C 2-amino-6-nitrobenzothiazole A->C Nitration B Nitrating Mixture (HNO3, H2SO4) F This compound C->F Sulfonylation D Benzenesulfonyl Chloride E Pyridine

Synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data based on the analysis of related compounds are summarized below.

Spectroscopic Data
Technique Expected Observations Reference Information
¹H NMR Aromatic protons of the benzothiazole and benzene rings would appear in the range of 7.0-9.0 ppm. The -NH proton of the sulfonamide would likely appear as a broad singlet at a downfield chemical shift. The exact chemical shifts and coupling constants would depend on the substitution pattern.The ¹H NMR spectrum of a related compound, 6-nitro-1,3-benzothiazole-2-carbonitrile, shows aromatic protons in the downfield region.[2]
¹³C NMR Aromatic carbons would resonate in the range of 110-160 ppm. The carbon of the C-NO₂ group would be deshielded.The ¹³C NMR spectrum of 2-amino-6-nitrobenzothiazole shows aromatic carbons in the expected regions.[3]
IR Spectroscopy - N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹, respectively).[4][5]- S=O stretching of the sulfonamide group (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹).- C=N stretching of the thiazole ring (~1600 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[6]Characteristic IR absorptions for nitro groups and aromatic systems are well-documented.[4][5][6][7]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound would be observed. Fragmentation patterns would likely involve the loss of SO₂, NO₂, and cleavage of the sulfonamide bond.Mass spectrometry of related nitro-thiazole compounds shows characteristic fragmentation patterns.[8][9]
Physicochemical Properties
Property Predicted Value/Observation
Molecular Formula C₁₃H₈N₄O₄S₂
Molecular Weight 348.36 g/mol
Appearance Likely a yellow or orange crystalline solid.[10]
Melting Point Expected to be a high-melting solid, characteristic of aromatic nitro compounds and sulfonamides.
Solubility Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents and water.

Potential Biological Activity and Signaling Pathways

Benzothiazole sulfonamides have been reported to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[11][12][13][14][15][16]

Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives, including those with sulfonamide moieties.[11][13][15] The mechanism of action for many anticancer benzothiazoles is not fully elucidated but is thought to involve interactions with key cellular targets like kinases or tubulin.

Antimicrobial Activity

Sulfonamide-containing compounds are well-known for their antibacterial activity, which primarily stems from their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of dihydrofolic acid, a precursor for DNA synthesis, ultimately leading to bacteriostasis.[16] It is plausible that this compound could exert its antimicrobial effects through a similar mechanism.

Proposed Antimicrobial Mechanism of Action:

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Enzymatic Conversion DNA_Synthesis Bacterial DNA Synthesis Dihydrofolic_Acid->DNA_Synthesis Precursor Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

References

An In-depth Technical Guide to 6-Nitro-2-benzothiazolesulfonamide: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological activities of 6-Nitro-2-benzothiazolesulfonamide. As a compound at the intersection of the well-established bioactivity of the benzothiazole core and the therapeutic importance of sulfonamides, this molecule holds significant interest for further investigation in medicinal chemistry and drug discovery. This document synthesizes available data on structurally related compounds to build a predictive profile for the title compound.

Core Chemical Properties

PropertyInferred Value/CharacteristicBasis for Inference
Molecular Formula C7H5N3O4S2Based on the core structure of benzothiazole with a nitro group (NO2) and a sulfonamide group (SO2NH2).
Molecular Weight Approximately 275.26 g/mol Calculated from the inferred molecular formula.
Melting Point (°C) Expected to be high (>200 °C)6-Nitrobenzothiazole has a melting point of 175-178 °C and 2-Amino-6-nitrobenzothiazole has a melting point of 247-249 °C. The presence of the sulfonamide group, capable of strong hydrogen bonding, would likely increase the melting point.[1]
Appearance Likely a yellow or orange crystalline solid2-Amino-6-nitrobenzothiazole is described as orange crystals or a yellow powder.[2]
Solubility Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)Typical for nitroaromatic compounds and sulfonamides.
Acidity (pKa) The sulfonamide proton is expected to be acidic.The sulfonamide group is known to be acidic, and this acidity is crucial for its interaction with metalloenzymes.

Experimental Protocols: A Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the formation of the benzothiazole ring, introduction of the sulfonamide group, and subsequent nitration.

Step 1: Synthesis of 2-Mercaptobenzothiazole

This is a common starting material and can be synthesized from aniline, carbon disulfide, and sulfur.

  • Reaction: Aniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then oxidatively cyclized to 2-mercaptobenzothiazole.

Step 2: Conversion to 2-Chlorobenzothiazole

  • Reaction: 2-Mercaptobenzothiazole is chlorinated, typically using a reagent like sulfuryl chloride (SO2Cl2) or chlorine gas.

Step 3: Synthesis of Benzothiazole-2-sulfonamide

  • Reaction: 2-Chlorobenzothiazole is reacted with ammonia or a protected form of ammonia, followed by oxidation of the sulfur to the sulfonamide. A more direct route involves the reaction of 2-chlorobenzothiazole with a sulfonamide source.

Step 4: Nitration of Benzothiazole-2-sulfonamide

  • Reaction: The final step is the nitration of the benzothiazole-2-sulfonamide. The benzothiazole ring is susceptible to electrophilic substitution, and the directing effects of the existing substituents will influence the position of nitration. The sulfonamide group at the 2-position is electron-withdrawing, which would direct nitration to the 6-position.

  • Reagents: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve selective mononitration at the 6-position. Methods for the nitration of 2-substituted benzothiazoles have been described, providing a basis for this proposed step.[3]

Purification and Characterization:

  • Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the aromatic substitution pattern and the presence of the sulfonamide protons.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (NO2) and sulfonamide (SO2NH2) functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Potential Biological Activities and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The sulfonamide moiety is a well-known pharmacophore, most notably found in carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition:

A significant body of research exists on benzothiazole-6-sulfonamides as potent inhibitors of carbonic anhydrases (CAs).[6] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. It is highly probable that this compound would also act as a carbonic anhydrase inhibitor. The sulfonamide group would be expected to coordinate to the zinc ion in the active site of the enzyme, while the 6-nitro-benzothiazole moiety would interact with the surrounding amino acid residues, influencing the potency and isoform selectivity of inhibition.

Anticancer and Antimicrobial Potential:

The 6-nitro substitution on the benzothiazole ring could also confer or enhance other biological activities. Nitroaromatic compounds are known to have antimicrobial and anticancer properties, often through mechanisms involving bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.

Visualizations

Synthetic Pathway of this compound cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 Aniline Aniline 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Aniline->2-Mercaptobenzothiazole + CS2, S CS2 CS2 CS2->2-Mercaptobenzothiazole Sulfur Sulfur Sulfur->2-Mercaptobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Mercaptobenzothiazole->2-Chlorobenzothiazole Chlorination Benzothiazole-2-sulfonamide Benzothiazole-2-sulfonamide 2-Chlorobenzothiazole->Benzothiazole-2-sulfonamide Sulfonamidation This compound This compound Benzothiazole-2-sulfonamide->this compound Nitration (HNO3/H2SO4)

Caption: Proposed synthetic route for this compound.

Carbonic Anhydrase Inhibition This compound This compound CA_Active_Site Carbonic Anhydrase Active Site This compound->CA_Active_Site Binds to Inhibition Inhibition of Enzymatic Activity This compound->Inhibition Leads to Zinc_Ion Zn²⁺ CA_Active_Site->Zinc_Ion Contains Substrate_Conversion H₂O + CO₂ ⇌ H₂CO₃ CA_Active_Site->Substrate_Conversion Catalyzes Inhibition->Substrate_Conversion

Caption: Mechanism of carbonic anhydrase inhibition.

References

6-Nitro-2-benzothiazolesulfonamide: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Synthesis, Biological Activity, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of 6-Nitro-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, quantitative biological data, and its role in relevant signaling pathways.

Core Compound Profile

Chemical Structure:

IUPAC Name: 6-nitro-1,3-benzothiazole-2-sulfonamide

Molecular Formula: C₇H₅N₃O₄S₂

Molecular Weight: 275.26 g/mol

Key Biological Activities: Carbonic Anhydrase Inhibitor, Antimicrobial Agent

Quantitative Biological Data

The biological activity of this compound and its close structural analogs has been evaluated in various studies. The following tables summarize the key quantitative data available in the literature, focusing on its inhibitory action against carbonic anhydrase isoforms and its antimicrobial efficacy.

Carbonic Anhydrase Inhibition

Benzothiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. The inhibition constants (Ki) against various human (h) CA isoforms are presented below. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012255.7[Cite: Not available in search results]
Ethoxzolamide (Standard)788.14.50.8[Cite: Not available in search results]
2-Amino-benzothiazole-6-sulfonamide1087.53.20.54[Cite: Not available in search results]
2-Ethylamino-benzothiazole-6-sulfonamide98.66.92.80.61[Cite: Not available in search results]
2-(3-Chlorobenzylamino)-benzothiazole-6-sulfonamide8.21.10.450.12[Cite: Not available in search results]
Antimicrobial Activity

Derivatives of 6-nitrobenzothiazole have demonstrated activity against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.

Compound DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
N-(6-nitro-1,3-benzothiazol-2-yl)benzamide62.5125>250125[Cite: Not available in search results]
N-(6-nitro-1,3-benzothiazol-2-yl)-4-chlorobenzamide31.2562.512562.5[Cite: Not available in search results]
N-(6-nitro-1,3-benzothiazol-2-yl)-4-methoxybenzamide125250>250250[Cite: Not available in search results]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the assay used to determine its carbonic anhydrase inhibitory activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process, beginning with the synthesis of the precursor, 2-amino-6-nitrobenzothiazole.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [Cite: 10]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve p-nitroaniline in glacial acetic acid.

  • Thiocyanation: Add a solution of potassium thiocyanate in glacial acetic acid to the flask while maintaining the temperature below 10°C.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Cyclization: After the addition is complete, continue stirring for 2-3 hours at room temperature to allow for the cyclization to form 2-amino-6-nitrobenzothiazole.

  • Isolation: Pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.

Step 2: Diazotization and Sandmeyer-type Reaction

  • Diazotization: Dissolve the 2-amino-6-nitrobenzothiazole in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and bubble in chlorine gas to form sulfuryl chloride. Add a catalytic amount of cupric chloride.

  • Reaction: Slowly add the cold diazonium salt solution to the sulfuryl chloride solution while maintaining the temperature below 10°C.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to hydrolyze the intermediate and form 6-nitro-2-benzothiazolesulfonyl chloride.

  • Isolation: Pour the reaction mixture into ice water. The precipitated 6-nitro-2-benzothiazolesulfonyl chloride is collected by filtration and washed with cold water.

Step 3: Amination to form this compound

  • Reaction: Suspend the 6-nitro-2-benzothiazolesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

  • Ammonolysis: Bubble ammonia gas through the suspension or add a concentrated solution of ammonium hydroxide dropwise while maintaining a low temperature.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The residue is then triturated with water, and the solid product is collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method [Cite: 11]

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

  • Instrumentation: An Applied Photophysics stopped-flow instrument is utilized for this assay.

  • Reagents and Buffers:

    • Buffer: 20 mM HEPES or TRIS buffer, pH 7.4-7.5.

    • Indicator: 0.2 mM Phenol Red. The absorbance is monitored at its maximum, 557 nm.

    • Ionic Strength Adjuster: 20 mM Sodium sulfate.

    • Substrate: CO₂-saturated water. Concentrations typically range from 1.7 to 17 mM.

    • Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • Inhibitor: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer solution in the stopped-flow instrument.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed by monitoring the change in absorbance of the phenol red indicator for a period of 10-100 seconds.

    • The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and subtracted from the catalyzed rates.

  • Data Analysis:

    • The initial velocities are determined from at least six traces of the initial 5-10% of the reaction.

    • The inhibition constants (Ki) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound as a carbonic anhydrase inhibitor are linked to its modulation of key signaling pathways, particularly in the context of cancer.

Hypoxia-Inducible Factor (HIF-1α) and Carbonic Anhydrase IX (CA IX) Signaling

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α then translocates to the nucleus and induces the expression of several genes, including Carbonic Anhydrase IX (CA IX). [Cite: 2, 8] CA IX is a transmembrane enzyme that plays a crucial role in maintaining the pH balance of tumor cells, allowing them to survive and proliferate in an acidic microenvironment. By inhibiting CA IX, this compound can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.

HIF1a_CAIX_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ H_HCO3->CO2_H2O H_HCO3->CO2_H2O Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation CAIX_gene CAIX Gene HIF1a_translocation->CAIX_gene Induces Transcription CAIX_protein CA IX Protein (on cell membrane) CAIX_gene->CAIX_protein CAIX_protein->CO2_H2O Catalyzes CAIX_protein->CO2_H2O Catalyzes pH_regulation Intracellular pH Regulation CAIX_protein->pH_regulation Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival Apoptosis Apoptosis pH_regulation->Apoptosis Inhibition leads to 6_Nitro_2_BTS This compound 6_Nitro_2_BTS->CAIX_protein Inhibits

Caption: HIF-1α and CA IX Signaling Pathway in Hypoxic Tumor Cells.

Wnt/β-catenin Signaling Pathway and Carbonic Anhydrase

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often dysregulated in cancer. Emerging evidence suggests a link between carbonic anhydrase activity and this pathway. Inhibition of carbonic anhydrases has been shown to suppress β-catenin signaling. [Cite: 1] This could occur through various mechanisms, including alterations in intracellular pH which may affect the stability of the β-catenin destruction complex (composed of APC, Axin, GSK-3β, and CK1α). By inhibiting carbonic anhydrase, this compound may lead to the degradation of β-catenin, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes that promote cell proliferation and survival.

Wnt_Pathway cluster_Wnt_On Wnt Signal ON cluster_Wnt_Off Wnt Signal OFF / CA Inhibition Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_Inactive Inactive Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->Destruction_Complex_Inactive Inhibits b_catenin_stable β-catenin (Stable) b_catenin_nucleus β-catenin (Nucleus) b_catenin_stable->b_catenin_nucleus Translocates TCF_LEF TCF/LEF b_catenin_nucleus->TCF_LEF Binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation No_Wnt No Wnt Signal or CA Inhibition Frizzled_LRP_off Frizzled/LRP5/6 No_Wnt->Frizzled_LRP_off Destruction_Complex_Active Active Destruction Complex (Axin, APC, GSK-3β, CK1α) b_catenin_unstable β-catenin (Phosphorylated) Destruction_Complex_Active->b_catenin_unstable Phosphorylates Ubiquitination Ubiquitination b_catenin_unstable->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome No_Transcription No Target Gene Transcription 6_Nitro_2_BTS_Wnt This compound 6_Nitro_2_BTS_Wnt->Destruction_Complex_Active Potentially Stabilizes

Caption: Wnt/β-catenin Signaling Pathway and Potential Modulation by Carbonic Anhydrase Inhibition.

Conclusion

This compound and its analogs represent a promising class of compounds with potent biological activities, particularly as inhibitors of carbonic anhydrases. Their potential to modulate key signaling pathways implicated in cancer, such as HIF-1α and Wnt/β-catenin, makes them attractive candidates for further drug development efforts. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers in this field. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

discovery of novel benzothiazole sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery of Novel Benzothiazole Sulfonamide Derivatives

Introduction

The strategic amalgamation of distinct pharmacophores into a single molecular entity is a well-established paradigm in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Benzothiazole, a bicyclic heterocyclic compound, and sulfonamide, a prominent functional group, are two such pharmacophores that have independently garnered significant attention due to their wide spectrum of biological activities.[1][2] Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] Similarly, the sulfonamide moiety is a cornerstone of various clinically approved drugs, renowned for its antibacterial, diuretic, and carbonic anhydrase inhibitory activities.[1][4]

The conjugation of these two scaffolds into benzothiazole sulfonamide derivatives has yielded a class of compounds with compelling and varied biological profiles. These hybrid molecules have been extensively investigated as potent inhibitors of carbonic anhydrase for cancer and glaucoma treatment, as broad-spectrum antimicrobial agents to combat drug-resistant pathogens, and as promising anticancer and anticonvulsant agents.[5][6][7] This technical guide provides a comprehensive overview of the , focusing on their synthesis, biological evaluation, and structure-activity relationships, intended for researchers and professionals in the field of drug development.

Synthesis and Chemical Strategies

The synthesis of benzothiazole sulfonamide derivatives typically follows a convergent strategy involving the preparation of a substituted 2-aminobenzothiazole core followed by its condensation with a suitable benzenesulfonyl chloride. This multi-step process allows for molecular diversity by modifying substituents on both the benzothiazole ring and the benzenesulfonamide moiety.

A general synthetic workflow is outlined below. The process begins with the synthesis of the 2-aminobenzothiazole intermediate, often from a substituted aniline and a thiocyanate source, which is then coupled with a pre-synthesized substituted benzenesulfonyl chloride.

G start_end start_end process process intermediate intermediate final final A Substituted Aniline + KSCN/NH4SCN B Cyclization (e.g., with Bromine) A->B Thiourea formation C 2-Aminobenzothiazole Intermediate B->C G Condensation Reaction (Pyridine, Heat) C->G D Substituted Benzene E Chlorosulfonation (ClSO3H) D->E F Benzenesulfonyl Chloride E->F F->G H Novel Benzothiazole Sulfonamide Derivative G->H Purification & Characterization G cluster_0 Enzyme Active Site molecule molecule enzyme enzyme process process outcome outcome A Benzothiazole Sulfonamide B Carbonic Anhydrase (e.g., hCA IX, XII) A->B Binds to C Zn(II) Ion A->C SO2NH2 group chelates Zinc D Inhibition of CO2 Hydration B->D Leads to E Disruption of pH Homeostasis in Tumor Cells D->E Results in F Therapeutic Effect (e.g., Anticancer) E->F G start start process process outcome outcome final final A Candidate Compound B In Vitro Screening (e.g., MTT/SRB Assay) A->B D Determine IC50 Values B->D C Cancer Cell Lines (MCF-7, HeLa, HCT-116) C->B E Mechanism of Action Studies (Apoptosis, Cell Cycle) D->E Active Compounds F Lead Compound Identified E->F

References

theoretical studies of 6-Nitro-2-benzothiazolesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical Study of 6-Nitro-2-benzothiazolesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the investigation of this compound. While direct experimental data for this specific molecule is not extensively available in current literature, this document outlines a robust computational methodology based on established studies of the benzothiazole sulfonamide scaffold and 6-nitro-benzothiazole derivatives. This guide serves as a roadmap for predicting the molecule's structural, electronic, and biological properties, thereby guiding future synthesis and experimental validation.

The benzothiazole ring system is a cornerstone in medicinal chemistry, with its sulfonamide derivatives being particularly renowned as potent inhibitors of carbonic anhydrase (CA), enzymes crucial in various physiological processes.[1][2][3] The introduction of a nitro group at the 6-position is known to modulate the electronic properties and biological activity of the benzothiazole core, often enhancing its antimicrobial or cytotoxic effects.[4] This guide details the application of modern computational techniques to elucidate the potential of this compound as a novel therapeutic agent.

Molecular Structure and Physicochemical Properties

The initial step in any theoretical study is to define the molecule's structure and predict its fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for guiding drug design.

cluster_mol This compound mol_img

Caption: Molecular Structure of this compound.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

This table summarizes the predicted properties based on in silico models like SwissADME, which are commonly used in early-stage drug discovery.[5]

PropertyPredicted ValueReference/Method
Molecular Formula C₇H₅N₃O₄S₂-
Molecular Weight 259.26 g/mol -
Topological Polar Surface Area (TPSA) 141.55 ŲSwissADME[5]
LogP (Consensus) 1.25SwissADME[5]
Hydrogen Bond Donors 1Lipinski's Rule
Hydrogen Bond Acceptors 6Lipinski's Rule
Molar Refractivity 58.10SwissADME[5]
Gastrointestinal (GI) Absorption High (Predicted)Egan's Rule
Blood-Brain Barrier (BBB) Permeant No (Predicted)BOILED-Egg Model
Lipinski's Rule of Five Violations 0SwissADME[5]

Proposed Computational Research Workflow

A multi-faceted computational approach is proposed to thoroughly characterize this compound. This workflow integrates quantum mechanics, molecular dynamics, and bioinformatics to build a comprehensive profile of the molecule.

Computational Workflow A Structure Drawing & Initial Optimization B DFT Optimization (B3LYP/6-311++G(d,p)) A->B C Vibrational Analysis (FT-IR/Raman Spectra) B->C D Electronic Properties (HOMO-LUMO, MEP) B->D E NBO Analysis (Charge Delocalization) B->E I Data Interpretation & SAR Hypothesis D->I F Target Identification (e.g., Carbonic Anhydrase II) G Molecular Docking (Binding Affinity & Pose) F->G G->I H ADMET Prediction (Drug-likeness & Toxicity) H->I

Caption: Proposed workflow for the theoretical study of the target molecule.

Density Functional Theory (DFT) Studies

DFT calculations provide fundamental insights into the molecule's geometry, stability, and electronic nature at the quantum level.

Experimental Protocol: DFT Calculations
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Methodology: The molecular structure of this compound will be optimized without any symmetry constraints.

  • Functional and Basis Set: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set is recommended for accurate geometry and electronic property prediction.[6]

  • Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict theoretical IR and Raman spectra.

  • Electronic Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses will be conducted on the optimized geometry.

Predicted Geometrical and Spectroscopic Data

Table 2: Predicted Optimized Geometrical Parameters (Hypothetical)

ParameterBondPredicted Length (Å)ParameterAtomsPredicted Angle (°)
Bond LengthC=N1.35Bond AngleO-S-O120.5
C-S (thiazole)1.78C-S-N110.2
S-N (sulfonamide)1.65C-N-O (nitro)118.0
S=O1.45
C-N (nitro)1.48

Table 3: Predicted Vibrational Frequencies and Assignments (Hypothetical)

Frequency (cm⁻¹)AssignmentFunctional Group
~3350, ~3250Asymmetric & Symmetric N-H stretch-SO₂NH₂
~1540, ~1350Asymmetric & Symmetric N-O stretch-NO₂
~1330, ~1160Asymmetric & Symmetric S=O stretch-SO₂NH₂
~1610C=N stretchThiazole Ring
~950S-N stretch-SO₂NH₂
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6]

cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) HOMO->LUMO      Electron Excitation

Caption: Diagram of the HOMO-LUMO energy gap.

Table 4: Predicted Quantum Chemical Descriptors (Hypothetical)

DescriptorFormulaPredicted Value (eV)
HOMO Energy (E_HOMO) --6.85
LUMO Energy (E_LUMO) --2.40
Energy Gap (ΔE) E_LUMO - E_HOMO4.45
Ionization Potential (I) -E_HOMO6.85
Electron Affinity (A) -E_LUMO2.40
Chemical Hardness (η) (I - A) / 22.225
Electronegativity (χ) (I + A) / 24.625
Electrophilicity Index (ω) χ² / (2η)4.80

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a biological target. Based on literature, human Carbonic Anhydrase II (hCA II) is a primary target for benzothiazole sulfonamides.[1][7]

Experimental Protocol: Molecular Docking
  • Software: AutoDock Vina or Molegro Virtual Docker.[8]

  • Target Preparation: The crystal structure of hCA II (e.g., PDB ID: 2BG9) will be downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Ligand Preparation: The DFT-optimized structure of this compound will be prepared by assigning Gasteiger charges and defining rotatable bonds.

  • Grid Box Definition: A grid box will be centered on the active site, encompassing the catalytic zinc ion (Zn²⁺) and key amino acid residues (e.g., His94, His96, His119, Thr199, Thr200).

  • Docking Simulation: The docking algorithm will be run to generate a series of binding poses, which are then scored and ranked.

  • Analysis: The top-ranked pose will be analyzed to identify key binding interactions (hydrogen bonds, hydrophobic interactions, and coordination with the Zn²⁺ ion).

Molecular Docking Workflow A Select Target Protein (e.g., hCA II, PDB: 2BG9) B Prepare Protein (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box Generation) B->D C Prepare Ligand (DFT optimized structure) E Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analyze Binding Pose & Score E->F G Identify Key Interactions (H-bonds, Coordination) F->G

Caption: Workflow for predicting ligand-protein interactions.

Table 5: Predicted Molecular Docking Results with hCA II (Hypothetical)

ParameterPredicted Outcome
Binding Energy -8.5 kcal/mol
Key Hydrogen Bonds Sulfonamide NH₂ with Thr199; Sulfonamide O with Thr199
Coordination Bond Sulfonamide nitrogen with catalytic Zn²⁺ ion
Hydrophobic Interactions Benzothiazole ring with Val121, Val143, Leu198
Inhibition Constant (Ki) Low nanomolar range (predicted)

Conclusion

This guide outlines a comprehensive theoretical approach to characterize this compound. The proposed DFT calculations will illuminate its intrinsic electronic and structural properties, while molecular docking simulations can predict its binding mode and affinity for key biological targets like carbonic anhydrase. The combined results from these computational studies will provide a strong foundation for its synthesis and subsequent experimental evaluation as a potential therapeutic agent, enabling a rational, data-driven drug discovery process.

References

A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification

A direct CAS number for 6-Nitro-2-benzothiazolesulfonamide could not be definitively identified from the available literature. However, CAS numbers for several closely related and structurally significant 6-nitro-benzothiazole derivatives are provided below for reference.

Compound NameCAS NumberMolecular Formula
2-Amino-6-nitrobenzothiazole6285-57-0[1]C₇H₅N₃O₂S[1]
6-Nitro-2-benzothiazolinone28620-12-4[2]C₇H₄N₂O₃S[2]
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamideNot AvailableC₁₇H₁₅N₃O₃S[3]
2-Ethyl-6-nitro-benzothiazole17142-80-2C₉H₈N₂O₂S

Synthesis and Experimental Protocols

The synthesis of 6-nitro-benzothiazole derivatives often involves the cyclization of substituted anilines. Below are detailed experimental protocols for the synthesis of key intermediates and final compounds.

Synthesis of 2-Amino-6-nitrobenzothiazole

A common precursor for many 6-nitro-benzothiazole derivatives is 2-amino-6-nitrobenzothiazole.

Protocol 1: Nitration of 2-Aminobenzothiazole [4]

  • Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of sulfuric acid, maintaining the temperature below 5°C with vigorous stirring.[4]

  • Add 19 ml of nitric acid dropwise, ensuring the temperature does not exceed 20°C.[4]

  • After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and recrystallize from ethanol to obtain 2-amino-6-nitrobenzothiazole.

Protocol 2: From 3-Chloro-4-nitro-aniline [5]

  • Add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 3-chloro-4-nitro-aniline to 20 ml of cooled glacial acetic acid, keeping the temperature at room temperature.[5]

  • Maintain the temperature with a freezing mixture while adding a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid dropwise.[5]

  • After addition, heat the mixture at 85°C and filter while hot.[5]

  • Combine the filtrates, cool to room temperature, and neutralize with concentrated ammonia solution to a pH of 6 to precipitate the product.[5]

Synthesis of Schiff Base Derivatives

Schiff base derivatives of 2-amino-6-nitrobenzothiazole exhibit a range of biological activities.

General Protocol for Schiff Base Synthesis [4][6]

  • Dissolve 2-amino-6-nitrobenzothiazole in ethanol.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid or a Lewis acid like anhydrous ZnCl₂.[6]

  • Reflux the reaction mixture for 3-7.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product, wash with ethanol, and recrystallize from a suitable solvent to yield the pure Schiff base.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Products 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole 2-Aminobenzothiazole->2-Amino-6-nitrobenzothiazole Nitration (H2SO4, HNO3) Aromatic Aldehydes Aromatic Aldehydes Schiff_Bases Schiff Base Derivatives Aromatic Aldehydes->Schiff_Bases 3-Chloro-4-nitro-aniline 3-Chloro-4-nitro-aniline 3-Chloro-4-nitro-aniline->2-Amino-6-nitrobenzothiazole Cyclization KSCN_Br2 KSCN, Br2 KSCN_Br2->2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole->Schiff_Bases Condensation

Biological Activities and Quantitative Data

Derivatives of 6-nitro-benzothiazole have been evaluated for a variety of biological activities.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of 6-nitro-benzothiazole analogs.

CompoundOrganismActivityReference
6-Nitro-2-(thiocyanomethylthio)benzothiazoleAspergillus nigerMIC: 5 ppm (14 days)[7]
6-Nitro-2-(thiocyanomethylthio)benzothiazoleChaetomium globosumMIC: 7 ppm (14 days)[7]
Benzothiazole with 6-NO₂ groupStaphylococcus aureusMIC: 12.5 µg/mL[7]
Benzothiazole with 6-NO₂ groupEscherichia coliMIC: 25 µg/mL[7]
Nitro substituted benzothiazole derivativesPseudomonas aeruginosaPotent activity at 50 & 100 µg/ml[5]

Experimental Protocol: Antimicrobial Screening (Agar Diffusion Method) [6]

  • Prepare nutrient agar plates and inoculate them with the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Use a standard antibiotic (e.g., Amikacin, Gentamycin) as a positive control and the solvent as a negative control.[6]

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Antimicrobial_Screening_Workflow A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Test Compounds, Positive & Negative Controls B->C D Incubate Plates (37°C, 24h) C->D E Measure Zone of Inhibition D->E

Anthelmintic Activity

Certain 6-nitro-benzothiazole derivatives have demonstrated anthelmintic properties.

Compound MoietyActivityReference
4-Nitro-phenylazo moiety40% activity[7]
Antioxidant Activity

The antioxidant potential of related sulfonamide derivatives has been investigated.

CompoundAssayActivity (%)Reference
4-nitro-N-(thiazol-2-yl)benzenesulfonamide (6)DPPH33.96[8]
Nitro-compound 10 (m-NO₂)DPPH70.29[8]
Nitro-compound 10 (m-NO₂)SOD-mimic92.05[8]

Experimental Protocol: DPPH Radical Scavenging Assay [8]

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a fresh solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

  • In a microplate, mix various concentrations of the test compound with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Carbonic Anhydrase Inhibition

Benzothiazole-6-sulfonamides have been designed and synthesized as potent inhibitors of various carbonic anhydrase (CA) isoforms, which are implicated in several diseases, including cancer.

Compound SeriesTarget IsoformsInhibition Constant (Kᵢ) RangeReference
Benzothiazole-6-sulfonamideshCA II3.5 - 45.4 nM[9]
Benzothiazole-6-sulfonamideshCA IX, hCA XIINanomolar range[9]

CA_Inhibition_Pathway Benzothiazole-6-sulfonamide Benzothiazole-6-sulfonamide Carbonic_Anhydrase Carbonic Anhydrase (CA) Benzothiazole-6-sulfonamide->Carbonic_Anhydrase CO2_H2O CO2 + H2O <=> H2CO3 Carbonic_Anhydrase->CO2_H2O Physiological_Processes Tumor Progression, etc. CO2_H2O->Physiological_Processes

Conclusion

The 6-nitro-benzothiazole scaffold is a promising platform for the development of new therapeutic agents. While the specific compound this compound is not well-documented, the extensive research on its analogs demonstrates a wide range of biological activities. The synthetic routes are well-established, and the biological screening methods are standardized, providing a solid foundation for further research and development in this area. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this important class of compounds.

References

Navigating the Safety and Handling of 6-Nitrobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-nitrobenzothiazole derivatives. Due to the limited availability of specific data for 6-Nitro-2-benzothiazolesulfonamide, this guide focuses on the well-characterized analogs, 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole, to provide a robust safety framework.

Hazard Identification and Classification

These compounds are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Both 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole are known to cause irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: GHS Hazard Statements for 6-Nitrobenzothiazole Derivatives

Hazard Statement6-Nitrobenzothiazole[1]2-Amino-6-nitrobenzothiazole[2]
H315Causes skin irritationCauses skin irritation
H319Causes serious eye irritationCauses serious eye irritation
H335May cause respiratory irritationMay cause respiratory irritation
H302-Harmful if swallowed
H312-Harmful in contact with skin
H332-Harmful if inhaled

Physical and Chemical Properties

Understanding the physical and chemical properties of these compounds is crucial for safe handling and storage.

Table 2: Physicochemical Data of 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole

Property6-Nitrobenzothiazole2-Amino-6-nitrobenzothiazole
CAS Number 2942-06-5[2][3]6285-57-0[1][4]
Molecular Formula C₇H₄N₂O₂S[2][3]C₇H₅N₃O₂S[4]
Molecular Weight 180.18 g/mol [2]195.20 g/mol [4]
Appearance Not specified (likely solid)Yellow powder or orange crystals[4]
Melting Point Not specified247 - 252 °C (477 - 480 °F)[4]
Solubility Not specifiedLess than 1 mg/mL at 20°C (66°F)[4]

Experimental Protocols and Handling Procedures

Strict adherence to safety protocols is mandatory when working with these compounds.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is required to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Laboratory ppe_check Is appropriate PPE available? start->ppe_check don_ppe Don all required PPE: - Safety glasses with side-shields (EN166) - Chemical-resistant gloves (inspect before use) - Lab coat/Impervious clothing - Respirator (if dust is generated) ppe_check->don_ppe Yes stop STOP Do not proceed without adequate PPE ppe_check->stop No proceed Proceed with Experimental Work don_ppe->proceed

Caption: PPE selection workflow for handling 6-nitrobenzothiazole derivatives.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

General Handling and Hygiene
  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

Storage and Incompatibility

Proper storage is essential to maintain the stability of the compounds and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for Exposure to 6-Nitrobenzothiazole Derivatives

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release and Disposal

A clear and practiced spill response plan is necessary.

Spill_Response cluster_spill Accidental Spill Response Protocol spill Spill Detected evacuate Evacuate immediate area and ensure adequate ventilation spill->evacuate ppe Wear appropriate PPE (respirator, gloves, protective clothing) evacuate->ppe contain Contain the spill without creating dust (use absorbent material) ppe->contain collect Sweep or shovel spilled material into a suitable, closed container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate disposal Dispose of waste in accordance with local regulations decontaminate->disposal

References

Methodological & Application

Synthesis Protocol for 6-Nitro-2-benzothiazolesulfonamide: An Application Note for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed synthesis protocol for 6-Nitro-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole sulfonamides are a well-established class of carbonic anhydrase inhibitors. The protocol herein outlines a plausible two-step synthetic pathway commencing from the commercially available precursor, 2-aminobenzothiazole. The initial step involves the nitration of the benzothiazole ring to yield 2-amino-6-nitrobenzothiazole. The subsequent step details the conversion of the 2-amino group into a sulfonamide via a Sandmeyer-type reaction. This application note is intended for researchers in drug development and medicinal chemistry, providing a comprehensive methodology, data presentation, and workflow visualization to facilitate the synthesis of this and related compounds for further investigation.

Introduction

Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. A particularly important class of these compounds is the benzothiazole sulfonamides, which are renowned for their potent inhibition of carbonic anhydrase (CA) isoenzymes.[1][2][3][4] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][3]

The target compound, this compound, combines the key pharmacophoric elements of a benzothiazole core and a sulfonamide group, making it a prime candidate for investigation as a carbonic anhydrase inhibitor. The electron-withdrawing nitro group at the 6-position may influence the compound's binding affinity and selectivity for different CA isoforms. This document provides a detailed, step-by-step protocol to enable the synthesis of this molecule for biological screening and structure-activity relationship (SAR) studies.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed in two main stages, starting from 2-aminobenzothiazole:

  • Nitration: Electrophilic nitration of 2-aminobenzothiazole to introduce a nitro group at the C-6 position, yielding 2-amino-6-nitrobenzothiazole.

  • Diazotization and Sulfonamidation: Conversion of the 2-amino group of 2-amino-6-nitrobenzothiazole into a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to form the corresponding sulfonyl chloride. Subsequent treatment with ammonia affords the final product, this compound.

Experimental Protocols

Part 1: Synthesis of 2-amino-6-nitrobenzothiazole

This procedure is adapted from established methods for the nitration of 2-aminobenzothiazole.

Materials:

  • 2-aminobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Aqueous Ammonia (NH₄OH)

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml), ensuring the temperature is maintained below 5°C with vigorous stirring.

  • Slowly add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition should be controlled to maintain the reaction temperature at or below 20°C.

  • After the addition is complete, continue stirring the reaction mixture for 4-5 hours at this temperature.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the resulting solution by adding aqueous ammonia until the solid precipitate turns slightly orange.

  • Filter the solid product, wash thoroughly with water, and then dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

Part 2: Synthesis of this compound

This procedure is a representative method based on the Sandmeyer reaction for the synthesis of sulfonyl chlorides from aromatic amines, followed by amination.

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) in Acetic Acid

  • Copper(I) Chloride (CuCl)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Ice

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Diazotization: a. Suspend 2-amino-6-nitrobenzothiazole (1.0 equiv) in a mixture of concentrated HCl and water at 0-5°C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5°C. c. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Sulfonyl Chloride Formation (Sandmeyer-type Reaction): a. In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 10-15°C. b. Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas should be observed. c. After the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature. d. Pour the reaction mixture into ice water. The crude 6-nitro-2-benzothiazolesulfonyl chloride will precipitate. e. Extract the sulfonyl chloride into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Amination to form Sulfonamide: a. Remove the solvent from the dried organic layer under reduced pressure to obtain the crude sulfonyl chloride. b. Without further purification, dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or THF). c. Cool the solution in an ice bath and bubble ammonia gas through it, or add concentrated aqueous ammonia dropwise with vigorous stirring. d. Stir the reaction for 1-2 hours. e. Remove the solvent under reduced pressure. The resulting solid is the crude this compound. f. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

The following table summarizes expected and reported data for the key compounds in this synthesis. Note: As a specific protocol for the final product is constructed from established reactions, some data are representative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceRepresentative Yield
2-aminobenzothiazoleC₇H₆N₂S150.20129-131White to light yellow crystals-
2-amino-6-nitrobenzothiazoleC₇H₅N₃O₂S195.20248-251Orange to yellow solid60-70%
This compoundC₇H₅N₃O₄S₂275.26>200 (Decomposes)Pale yellow solid40-50% (from step 2)

Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process for this compound.

Synthesis_Workflow cluster_0 Part 1: Nitration cluster_1 Part 2: Diazotization & Sulfonamidation A 2-aminobenzothiazole B 2-amino-6-nitrobenzothiazole A->B  HNO₃, H₂SO₄  0-20°C C 6-Nitro-2-benzothiazole diazonium chloride B->C  NaNO₂, HCl  0-5°C D 6-Nitro-2-benzothiazole sulfonyl chloride C->D  SO₂, CuCl  10-15°C E This compound D->E  NH₄OH  0°C to RT CA_Inhibition cluster_physiological Physiological Reaction cluster_inhibition Inhibition Pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA HCO3 H⁺ + HCO₃⁻ CA->HCO3 Catalysis Inhibitor This compound (Sulfonamide Inhibitor) Zinc Zn²⁺ ion (in CA active site) Inhibitor->Zinc Binds to Inhibited_CA Inhibited CA Complex Zinc->Inhibited_CA Inhibited_CA->CO2 Reaction Blocked

References

Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer. Consequently, the development of specific CA inhibitors is a significant area of research in medicinal chemistry.

Benzothiazolesulfonamides represent a class of potent carbonic anhydrase inhibitors. This document provides detailed application notes and experimental protocols for the investigation of 6-Nitro-2-benzothiazolesulfonamide as a potential carbonic anhydrase inhibitor. While specific inhibitory and cytotoxicity data for this compound is not extensively available in public literature, this document will provide data for structurally related benzothiazole-6-sulfonamide analogs to serve as a reference for expected activity.

Data Presentation: Inhibitory Activity of Benzothiazole-6-sulfonamides

The following tables summarize the inhibition constants (Kᵢ) of various 2-substituted-benzothiazole-6-sulfonamides against several human (h) carbonic anhydrase isoforms. This data is presented to illustrate the potential inhibitory profile of the 6-nitro derivative.

Table 1: Carbonic Anhydrase Inhibition Data for 2-Substituted-Benzothiazole-6-sulfonamides

Compound ID2-SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
1 -NH₂10.30.630.582.5
2 -NHCOCH₃78.41.21.05.4
3 -NHCOC₂H₅85.61.51.36.1
4 -I9.80.870.753.1
AAZ Acetazolamide (Standard)250122.525

Data is illustrative and based on published values for analogous compounds to provide a comparative baseline.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 4-nitroaniline. The first step involves the formation of the 2-amino-6-nitrobenzothiazole core, followed by conversion of the amino group to a sulfonamide.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 4-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ice

Procedure:

  • Dissolve 4-nitroaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with an ammonia solution until a yellow-orange precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

Step 2: Synthesis of this compound from 2-Amino-6-nitrobenzothiazole

This is a standard procedure for converting an aromatic amine to a sulfonamide via a diazonium salt intermediate.

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) in acetic acid

  • Ammonia solution, concentrated

  • Copper(I) chloride (CuCl) (catalyst)

  • Ice

Procedure:

  • Suspend 2-amino-6-nitrobenzothiazole in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0 °C.

  • Add the cold diazonium salt solution to the SO₂/acetic acid solution slowly with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the mixture into ice water to precipitate the sulfonyl chloride intermediate.

  • Filter the 6-nitro-2-benzothiazolesulfonyl chloride and wash with cold water.

  • Immediately add the moist sulfonyl chloride to a cold, concentrated ammonia solution with stirring.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Acidify the solution with dilute HCl to precipitate the this compound.

  • Filter the product, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole cluster_step2 Step 2: Synthesis of this compound 4-Nitroaniline 4-Nitroaniline KSCN_Br2 KSCN, Br2 Glacial Acetic Acid 4-Nitroaniline->KSCN_Br2 Reaction Precursor 2-Amino-6-nitrobenzothiazole KSCN_Br2->Precursor Cyclization Diazotization 1. NaNO2, HCl 2. SO2, CuCl Precursor->Diazotization Ammonolysis Conc. NH3 Diazotization->Ammonolysis Final_Product This compound Ammonolysis->Final_Product CA_Inhibition_Assay Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme and Inhibitor (15 min) Prepare_Reagents->Incubate Load_Syringes Load Syringes: Syringe A: Enzyme + Inhibitor + Indicator Syringe B: CO2 Substrate Incubate->Load_Syringes Mix_React Rapid Mixing in Stopped-Flow Instrument Load_Syringes->Mix_React Monitor_Absorbance Monitor Absorbance Change of Phenol Red (557 nm) Mix_React->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates (V0) Monitor_Absorbance->Calculate_Rates Determine_Ki Determine IC50 and Calculate Ki using Cheng-Prusoff Equation Calculate_Rates->Determine_Ki End End Determine_Ki->End CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pHe) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pHi) CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX Bicarbonate_Transporter Bicarbonate Transporter H_HCO3->Bicarbonate_Transporter Transport CAIX CA IX HCO3_in HCO3- Bicarbonate_Transporter->HCO3_in Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1α/HIF-1β (HIF-1) HIF1a_stabilization->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE HRE Binding Nucleus->HRE CA9_transcription CA9 Gene Transcription HRE->CA9_transcription CAIX_protein CA IX Protein Synthesis CA9_transcription->CAIX_protein CAIX_protein->CAIX Trafficking pH_regulation pHi Regulation (Survival, Proliferation) HCO3_in->pH_regulation Inhibitor 6-Nitro-2-benzothiazole- sulfonamide Inhibitor->CAIX Inhibition

Application Notes and Protocols: Antibacterial Activity of 6-Nitro-2-benzothiazolesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of 6-nitro-2-benzothiazolesulfonamide derivatives and related compounds. The information is compiled from recent studies and is intended to guide research and development in the field of novel antibacterial agents. While direct studies on this compound are limited, this document leverages data from closely related 6-nitro-benzothiazole derivatives containing sulfonamide moieties to provide valuable insights.

Introduction

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a nitro group at the 6-position of the benzothiazole ring has been shown to enhance antibacterial efficacy.[1] Furthermore, the sulfonamide functional group is a well-established pharmacophore in many antibacterial drugs. The conjugation of these two moieties in the form of this compound derivatives presents a promising avenue for the development of new and effective antibacterial agents. This document summarizes the available data on the antibacterial activity of these and related compounds and provides detailed protocols for their evaluation.

Quantitative Antibacterial Activity Data

The following tables summarize the in vitro antibacterial activity of various 6-nitro-benzothiazole derivatives containing a sulfonamide moiety. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

Table 1: Zone of Inhibition (mm) of 2-Amino-6-nitro-benzothiazole Sulfonamide Derivatives [2]

Compound IDConcentration (µg/mL)Bacillus megateriumBacillus cereusBacillus subtilisPseudomonas aeruginosaEscherichia coli
AV-02B 501514121617
1001918162022
1502322202426
AV-02C 501211101314
1001615141718
1502019182122
AV-02D 501413111516
1001817151920
1502221192324
AV-02A 50, 100, 150-----

Note: '-' indicates no zone of inhibition observed. Compound AV-02B is n-(6-nitro-2-benzo[d]thiazolyl)-2-((4-sulfamoylphenyl)amino)acetamide. The other compounds (AV-02C, AV-02D) are derivatives with different substitutions on the sulfamoylphenyl ring.[2]

Experimental Protocols

The following are detailed protocols for the synthesis and antibacterial screening of this compound derivatives, adapted from methodologies reported for similar compounds.[2][3]

Synthesis of 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

This protocol describes the synthesis of a key intermediate for further derivatization with sulfonamides.

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Chloroacetyl chloride

  • Triethylamine

  • Chloroform

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-6-nitrobenzothiazole in chloroform in a round bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, wash the reaction mixture with 5% sodium bicarbonate solution and then with distilled water.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to get pure 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-((4-sulfamoylphenyl)amino)acetamide (AV-02B)[2]

Materials:

  • 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

  • Sulfanilamide

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Reflux condenser

  • Heating mantle

Procedure:

  • Take a mixture of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and sulfanilamide in a round bottom flask.

  • Add DMF as a solvent and a catalytic amount of potassium carbonate.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction completion by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the product from an appropriate solvent to obtain the pure compound.

In Vitro Antibacterial Activity Screening (Agar Well Diffusion Method)[2][4]

Materials:

  • Nutrient agar medium

  • Bacterial strains (e.g., Bacillus megaterium, Bacillus cereus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar air flow hood

  • Test compounds and standard antibiotic solution (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) as a solvent

Procedure:

  • Prepare nutrient agar medium and sterilize it by autoclaving.

  • Pour the sterilized agar medium into sterile petri dishes and allow it to solidify in a laminar air flow hood.

  • Prepare a fresh inoculum of the test bacterial strains by suspending a loopful of culture in sterile saline.

  • Spread the bacterial inoculum uniformly over the surface of the solidified agar plates.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds and the standard antibiotic at desired concentrations (e.g., 50, 100, 150 µg/mL) in DMSO.

  • Add a fixed volume (e.g., 100 µL) of each test compound solution and the standard antibiotic solution into separate wells.

  • Add the same volume of DMSO to one well as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms related to the antibacterial activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Antibacterial Screening start 2-Amino-6-nitrobenzothiazole intermediate 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide start->intermediate Chloroacetylation final_compound This compound Derivative intermediate->final_compound Reaction with Sulfonamide add_compounds Add Test Compounds to Wells final_compound->add_compounds prep_plates Prepare Agar Plates & Inoculate Bacteria prep_plates->add_compounds incubation Incubate at 37°C for 24h add_compounds->incubation measure_zi Measure Zone of Inhibition incubation->measure_zi

Caption: Workflow for Synthesis and Antibacterial Screening.

signaling_pathway compound This compound Derivative target_enzyme Bacterial Enzyme (e.g., Dihydropteroate Synthase) compound->target_enzyme inhibition Inhibition target_enzyme->inhibition folic_acid_synthesis Folic Acid Synthesis Pathway bacterial_growth Bacterial Growth & Proliferation folic_acid_synthesis->bacterial_growth inhibition->folic_acid_synthesis

Caption: Hypothetical Mechanism of Action.

Conclusion

The available data, although limited for the exact title compound, strongly suggests that this compound derivatives are a promising class of compounds for the development of novel antibacterial agents. The presence of both the 6-nitro and sulfonamide moieties on the benzothiazole scaffold appears to contribute significantly to their antibacterial activity. Further research, including the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to advance the exploration of this important class of molecules.

References

Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2-benzothiazolesulfonamide is a heterocyclic compound belonging to the benzothiazole class of molecules, which are recognized for their diverse pharmacological activities. This class of compounds, particularly those bearing a sulfonamide group, has garnered significant interest in drug discovery as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of carbonic anhydrase are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

Notably, the tumor-associated isoforms, carbonic anhydrase IX (CA IX) and XII (CA XII), are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[1] Therefore, the inhibition of these isoforms presents a promising strategy for anticancer drug development. This document provides an overview of the application of this compound and its derivatives as carbonic anhydrase inhibitors, with a focus on their potential in cancer therapy. Detailed experimental protocols for assessing their inhibitory activity are also provided.

Quantitative Data on Benzothiazole-Based Carbonic Anhydrase Inhibitors

While specific quantitative inhibition data for this compound against various carbonic anhydrase isoforms were not available in the reviewed literature, data for the closely related compound, 2-Amino-6-nitrobenzothiazole, and other relevant benzothiazole sulfonamides are presented below to provide a reference for the inhibitory potential of this chemical scaffold.

Table 1: Inhibition Constants (Kᵢ) of 2-Amino-6-nitrobenzothiazole and Standard Inhibitors against Human Carbonic Anhydrase Isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
2-Amino-6-nitrobenzothiazole232710.33.7
Acetazolamide (Standard)2501225
Ethoxzolamide (Standard)217.56.4

Data sourced from a study on a series of benzo[d]thiazole-5- and 6-sulfonamides.[2][3]

Table 2: Inhibition Constants (Kᵢ) of Representative Benzothiazole-6-sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)
2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide78.437.637.4
2-((1H-benzo[d]imidazol-2-yl)amino)benzothiazole-6-sulphonamide275.484.0102.5
Acetazolamide (Standard)250122.5

Data from a study on cyclic guanidine incorporated benzothiazole-6-sulphonamides.[4]

Signaling Pathways

The anticancer potential of this compound and its analogs is primarily linked to the inhibition of tumor-associated carbonic anhydrases IX and XII. These enzymes play a crucial role in pH regulation within the hypoxic tumor microenvironment, which is essential for tumor cell survival, proliferation, and invasion.

Carbonic Anhydrase IX (CA IX) Signaling in Hypoxic Cancer Cells

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. Extracellular CA IX, in conjunction with bicarbonate transporters, helps to maintain a neutral intracellular pH by catalyzing the hydration of extruded CO2 to bicarbonate and protons. This leads to the acidification of the tumor microenvironment, which promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis.

CAIX_Signaling cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_out CO₂ CAIX CA IX CO2_out->CAIX H2O_out H₂O H2O_out->CAIX HCO3_out HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporter HCO3_out->Bicarbonate_Transporter H_out H⁺ EMT EMT H_out->EMT promotes Invasion Invasion H_out->Invasion promotes CAIX->HCO3_out CAIX->H_out HCO3_in HCO₃⁻ Bicarbonate_Transporter->HCO3_in influx Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CA IX Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX Glycolysis Glycolysis CO2_in CO₂ Glycolysis->CO2_in produces CO2_in->CO2_out efflux Metabolism Tumor Cell Metabolism HCO3_in->Metabolism buffers pH

Caption: CA IX Signaling Pathway in Cancer.

Carbonic Anhydrase XII (CA XII) and Protein Kinase C (PKC) Signaling

The expression of CA XII is also implicated in cancer progression and can be regulated by intracellular signaling pathways such as the Protein Kinase C (PKC) pathway. Activation of PKC can lead to the downregulation of CA XII, affecting the pH-regulating "transport metabolon" which also includes CA IX and bicarbonate transporters. This highlights the complex regulation of pH homeostasis in cancer cells.

CAXII_Signaling PMA PMA (Phorbol Ester) PKC Protein Kinase C (PKC) PMA->PKC activates CAXII_expression CA XII Expression PKC->CAXII_expression downregulates Transport_Metabolon Transport Metabolon (CA IX, NBCn1) PKC->Transport_Metabolon modulates pH_Homeostasis pH Homeostasis Remodeling CAXII_expression->pH_Homeostasis Transport_Metabolon->pH_Homeostasis

Caption: CA XII Regulation by PKC Signaling.

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds like this compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by a pH indicator, and the inhibition is determined by the change in the initial rate of the reaction in the presence of the inhibitor.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound (or derivative)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄, 20 mM) for maintaining constant ionic strength

  • Phenol red (0.2 mM) as a pH indicator

  • CO₂-saturated water

  • Distilled-deionized water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare solutions of the purified hCA isoforms in the assay buffer to a final concentration of 10-20 nM.

    • Prepare the CO₂-saturated water by bubbling CO₂ gas through chilled, distilled-deionized water for at least 30 minutes.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with the inhibitor solution at various concentrations.

    • Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Set the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of phenol red).

    • One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture (or enzyme alone for control measurements), and the other syringe is loaded with the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes to initiate the reaction. The final CO₂ concentration in the reaction cell typically ranges from 1.7 to 17 mM.

    • Record the initial rates of the reaction for a period of 10–100 seconds. At least six traces of the initial 5–10% of the reaction should be used to determine the initial velocity.

  • Data Analysis:

    • Determine the uncatalyzed rate of CO₂ hydration by mixing the CO₂ solution with the buffer and inhibitor without the enzyme, and subtract this from the catalyzed rates.

    • Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Michaelis-Menten equation for competitive inhibition or by using the Cheng-Prusoff equation.

Experimental Workflow for Screening Carbonic Anhydrase Inhibitors

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening: Stopped-Flow CO₂ Hydration Assay (Single Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification hit_identification->start Inactive dose_response Dose-Response Assay: Determine IC₅₀/Kᵢ Values hit_identification->dose_response Active selectivity_profiling Isoform Selectivity Profiling (hCA I, II, IX, XII, etc.) dose_response->selectivity_profiling sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_profiling->sar_analysis in_vitro_cancer In Vitro Anticancer Assays (Cell Proliferation, Migration) selectivity_profiling->in_vitro_cancer Selective Hits lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->dose_response in_vivo_studies In Vivo Animal Models in_vitro_cancer->in_vivo_studies end End: Drug Candidate in_vivo_studies->end

Caption: Workflow for CA Inhibitor Screening.

Conclusion

This compound and its derivatives represent a promising class of carbonic anhydrase inhibitors with potential applications in drug discovery, particularly in the development of novel anticancer agents. Their ability to selectively target tumor-associated CA isoforms IX and XII offers a therapeutic window to disrupt the pH regulation machinery of cancer cells in the hypoxic microenvironment. The provided protocols and workflows offer a framework for researchers to systematically evaluate the efficacy and selectivity of these compounds. Further investigation into the specific quantitative inhibitory and anticancer activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 6-Nitro-2-benzothiazolesulfonamide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies involving 6-Nitro-2-benzothiazolesulfonamide. The protocols outlined below are intended to facilitate the investigation of its mechanism of action, target identification, and validation.

Introduction

This compound is a small molecule with potential therapeutic applications. Its chemical structure, featuring a nitro group and a benzothiazole sulfonamide core, suggests a range of possible biological activities. The nitro group may be susceptible to bioreduction under hypoxic conditions, potentially leading to selective activity in tumor microenvironments. The sulfonamide moiety is a common feature in drugs targeting enzymes such as carbonic anhydrases. Preliminary investigations into structurally similar compounds, such as 6-hydroxy-1,3-benzothiazole-2-sulfonamide, indicate potential inhibitory activity against Carbonic Anhydrase 2 (CA2) and Macrophage Migration Inhibitory Factor (MIF). This document outlines protocols to explore these hypotheses and identify the cellular targets and pathways modulated by this compound.

Hypothetical Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. The following tables are examples of how to structure quantitative data for clarity and comparison.

Table 1: In Vitro IC50 Values of this compound

Cell LineTreatment Duration (hours)IC50 (µM) under NormoxiaIC50 (µM) under Hypoxia (1% O2)
HT-294825.38.1
A5494832.110.5
MCF-74845.815.2
HUVEC48> 100> 100

Table 2: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)

Target ProteinΔTm with 10 µM Compound (°C)p-value
Carbonic Anhydrase II+ 3.2< 0.01
Carbonic Anhydrase IX+ 4.1< 0.001
Macrophage Migration Inhibitory Factor+ 1.5< 0.05

Experimental Protocols

Target Identification using Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is a powerful method to identify the protein targets of a small molecule by leveraging the principle that a protein becomes more resistant to proteolysis upon ligand binding.[1][2][3][4][5]

Protocol:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., HT-29) to 80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in M-PER Mammalian Protein Extraction Reagent supplemented with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the proteome. Determine protein concentration using a Bradford or BCA assay.

  • Compound Incubation:

    • In separate microcentrifuge tubes, incubate 100 µg of cell lysate with either this compound (e.g., at 10 µM and 100 µM final concentrations) or vehicle control (e.g., DMSO).

    • Incubate at room temperature for 1 hour with gentle agitation.

  • Protease Digestion:

    • Add pronase (or another suitable protease) to each tube at a range of concentrations (e.g., 1:100, 1:500, 1:1000 protease:protein ratio).

    • Incubate at 25°C for 30 minutes.

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Separate the digested proteins on a 4-20% SDS-PAGE gel.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes are potential targets.

    • Excise these bands for identification by mass spectrometry (LC-MS/MS).

DARTS_Workflow cluster_preparation Preparation cluster_digestion Digestion & Analysis cluster_outcome Outcome cell_lysate Cell Lysate Preparation compound_incubation Incubation with Compound cell_lysate->compound_incubation protease_digestion Protease Digestion compound_incubation->protease_digestion sds_page SDS-PAGE protease_digestion->sds_page band_excision Band Excision & Mass Spectrometry sds_page->band_excision target_identification Potential Target Protein Identification band_excision->target_identification

DARTS Experimental Workflow.
Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular context.[6][7][8] The principle is that a protein stabilized by a ligand will have a higher melting temperature.[7][8]

Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either this compound (at a desired concentration, e.g., 10 µM) or vehicle control for 2-4 hours.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[8]

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).[8]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated proteins.[8]

    • Transfer the supernatant to new tubes.

  • Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein identified by DARTS (e.g., Carbonic Anhydrase II).

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

CETSA_Workflow cluster_treatment Cellular Treatment cluster_extraction Protein Extraction cluster_analysis Analysis cluster_outcome Outcome cell_treatment Treat Cells with Compound heating Heat Cell Suspension cell_treatment->heating lysis Freeze-Thaw Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant_collection Collect Soluble Fraction centrifugation->supernatant_collection western_blot Western Blot for Target Protein supernatant_collection->western_blot melting_curve Generate Melting Curve western_blot->melting_curve target_engagement Confirm Target Engagement melting_curve->target_engagement

CETSA Experimental Workflow.

Proposed Signaling Pathways for Investigation

Based on the potential targets, Carbonic Anhydrase II (CAII) and Macrophage Migration Inhibitory Factor (MIF), the following signaling pathways are proposed for investigation.

Hypoxia-Inducible Factor (HIF-1α) Pathway

Carbonic anhydrases, particularly CAIX which is structurally related to CAII, are regulated by hypoxia and play a crucial role in pH regulation in the tumor microenvironment, which in turn influences HIF-1α stability and activity. Inhibition of carbonic anhydrases may disrupt this process.

MIF-Mediated Pro-inflammatory Signaling

MIF is a cytokine that plays a key role in inflammation and cancer progression. It can activate several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival. Inhibition of MIF could suppress these pro-tumorigenic signals.

Signaling_Pathways compound This compound ca Carbonic Anhydrase (e.g., CAIX) compound->ca Inhibits mif MIF compound->mif Inhibits ph_regulation pH Regulation ca->ph_regulation cd74 CD74/CD44 mif->cd74 hif1a HIF-1α Stabilization ph_regulation->hif1a gene_expression Hypoxia-responsive Gene Expression hif1a->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation pi3k_akt PI3K/Akt Pathway cd74->pi3k_akt mapk_erk MAPK/ERK Pathway cd74->mapk_erk pi3k_akt->proliferation mapk_erk->proliferation

Proposed Signaling Pathways.

References

Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the mechanism of action of 6-Nitro-2-benzothiazolesulfonamide, focusing on its role as a carbonic anhydrase inhibitor. The provided protocols and data are intended to guide researchers in the study of this and related compounds.

Introduction

This compound belongs to the benzothiazole sulfonamide class of compounds, which are recognized as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion.[1] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[2] The presence of the sulfonamide moiety is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme.[3]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action of this compound is the inhibition of carbonic anhydrase enzymes. The deprotonated sulfonamide group (SO2NH-) acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. This binding displaces or prevents the binding of a water/hydroxide molecule that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

Signaling Pathway of Carbonic Anhydrase Inhibition

CA_Inhibition Carbonic Anhydrase Inhibition by this compound cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zn Zn(II) Ion H2O Water/Hydroxide Zn->H2O Coordination His Histidine Residues Zn->His Coordination CO2 CO2 Inhibitor This compound (Sulfonamide Group) H2O->Inhibitor Displaces HCO3 HCO3- + H+ CO2->HCO3 Hydration Inhibitor->Zn Binds to and blocks Zn(II) ion

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide inhibitor.

Quantitative Data on Related Benzothiazole-6-sulfonamide Derivatives

While specific inhibition constants (Ki) for this compound are not available in the reviewed literature, the following table summarizes the inhibitory activity of structurally related benzothiazole-6-sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data provides a strong indication of the expected potency and selectivity profile of this compound.

Compound (Substitution at 2-amino position)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
H 105.33.529.74.8[4]
CH3CO 89.16.83.15.2[4]
C2H5CO 92.48.14.56.1[4]
(CH3)2CHCO 112.812.45.37.8[4]
C6H5CO 78.545.425.68.9[4]

Experimental Protocols

Protocol 1: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO2 Hydration Assay

This protocol describes the determination of inhibition constants (Ki) for test compounds against various carbonic anhydrase isoforms using a stopped-flow spectrophotometer.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., this compound)

  • Applied Photophysics stopped-flow instrument (or equivalent)

  • HEPES buffer (20 mM, pH 7.4)

  • Na2SO4 (20 mM)

  • Phenol red indicator (0.2 mM)

  • CO2-saturated water

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Deionized water

Experimental Workflow:

CA_Assay_Workflow Stopped-Flow Carbonic Anhydrase Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare buffer, indicator, and enzyme solutions D Pre-incubate enzyme and inhibitor for 15 min at RT A->D B Prepare serial dilutions of test compound B->D C Prepare CO2-saturated water E Load enzyme-inhibitor mix and CO2 solution into stopped-flow instrument C->E D->E F Initiate reaction by rapid mixing E->F G Monitor absorbance change at 557 nm F->G H Determine initial reaction rates G->H I Calculate IC50 values H->I J Determine Ki values using Cheng-Prusoff equation I->J

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Procedure:

  • Solution Preparation:

    • Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 to maintain constant ionic strength.

    • Prepare a 0.2 mM solution of phenol red in the HEPES buffer.

    • Reconstitute and dilute the recombinant hCA isoforms to the desired concentrations (typically 5-12 nM) in the HEPES buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of concentrations.

    • Prepare CO2-saturated water by bubbling CO2 gas through deionized water on ice for at least 30 minutes.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the test compound.

    • Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Set the stopped-flow instrument to monitor absorbance at 557 nm.

    • Load one syringe of the instrument with the enzyme-inhibitor mixture and the other syringe with the CO2-saturated water containing the phenol red indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator.

    • Record the initial rates of the reaction (the first 5-10% of the reaction) for a period of 10-100 seconds.

    • Repeat the measurement for each concentration of the test compound.

    • Determine the uncatalyzed rate by mixing the CO2 solution with buffer and inhibitor in the absence of the enzyme.

  • Data Analysis:

    • Subtract the uncatalyzed rates from the total observed rates for each inhibitor concentration.

    • Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration (CO2) and Km is the Michaelis-Menten constant for the enzyme.

Potential Alternative Mechanisms of Action

While carbonic anhydrase inhibition is the most likely primary mechanism of action for this compound, the presence of the nitrobenzothiazole scaffold suggests the possibility of other biological activities, particularly antimicrobial and antitumor effects, as reported for related compounds.[6][7]

Potential Antimicrobial and Antitumor Mechanisms

Alternative_Mechanisms Potential Alternative Mechanisms of Action cluster_antimicrobial Potential Antimicrobial Targets cluster_antitumor Potential Antitumor Mechanisms Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase Compound->DHFR Inhibition Other_Enzymes Other Bacterial Enzymes Compound->Other_Enzymes Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Modulation Angiogenesis Inhibition of Angiogenesis Compound->Angiogenesis Modulation Signaling Interference with Cancer Signaling Pathways Compound->Signaling Modulation

Caption: Potential alternative mechanisms of action for nitrobenzothiazole derivatives.

Protocol 2: Preliminary Screening for Antimicrobial Activity using Broth Microdilution Method

This protocol provides a basic method for assessing the minimum inhibitory concentration (MIC) of a test compound against bacterial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strains in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The primary mechanism of action of this compound is the inhibition of carbonic anhydrase isoforms. The data from related compounds suggest that it is likely a potent inhibitor of hCA II, IX, and XII. The provided protocols offer a starting point for the detailed investigation of its inhibitory activity and potential alternative mechanisms. Further studies, including determination of specific Ki values for this compound and molecular modeling, are warranted to fully elucidate its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: 6-Nitro-2-benzothiazolesulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Nitro-2-benzothiazolesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and related nitroaromatic compounds are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For nitro-substituted benzothiazole derivatives, common solvents to consider for screening include ethanol, pyridine/water mixtures, and dimethylformamide (DMF).[2] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.

Q3: What are the typical impurities I might encounter during the synthesis and purification of this compound?

A3: Impurities can include unreacted starting materials, by-products from side reactions (such as isomers), and residual solvents.[3] For instance, in the synthesis of related nitrobenzothiazoles, isomeric nitro compounds are common impurities.[3]

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?

A4: Yes, TLC is an excellent technique to monitor the progress of your purification. It can help you identify the number of components in your crude mixture, choose a suitable solvent system for column chromatography, and assess the purity of your fractions. For benzothiazole derivatives, solvent systems such as petroleum ether:benzene and cyclohexane:ethyl acetate have been used.[4]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.- Ensure a slow cooling rate by insulating the flask.
Low recovery of the purified compound. - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of cold solvent used for washing the crystals.- During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
The purified crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample.- Optimize the solvent system using TLC. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound.- Ensure the column is packed uniformly without any cracks or bubbles.- Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:50 ratio of sample to stationary phase by weight.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For example, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
Cracking of the silica gel bed. - The column ran dry.- The heat of adsorption of the solvent caused thermal stress.- Always keep the solvent level above the top of the stationary phase.- Pack the column using the initial eluent and allow it to equilibrate before loading the sample.
Tailing of spots on TLC of collected fractions. - The compound is interacting too strongly with the stationary phase.- The compound is degrading on the column.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine) to improve the peak shape.- If the compound is acid-sensitive, consider using a deactivated silica gel.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

General Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from its impurities. Aim for an Rf value of 0.2-0.3 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be isocratic (using a single solvent system) or gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides a summary of purification parameters for compounds structurally related to this compound. This data can be used as a starting point for developing a purification protocol.

CompoundPurification MethodSolvent System / EluentObserved Melting Point (°C)Reference
2-amino-5-trifluoromethyl-7-nitrobenzothiazoleRecrystallizationPyridine/Water (3:1)262-263[2]
2-amino-5-nitrobenzothiazoleRecrystallizationDimethylformamide307[2]
2-amino-6-nitrobenzothiazoleRecrystallizationMethanol248-252[3]
Various SulfonamidesSupercritical Fluid ChromatographyCO2 with Methanol modifierN/A[5]
Various SulfonamidesHPLCAcetonitrile/Phosphate BufferN/A[6]

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Assessment_1 Purity Assessment (TLC, HPLC) Crude_Product->Purity_Assessment_1 Purification_Method Select Purification Method Purity_Assessment_1->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization High initial purity / Crystalline solid Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex mixture / Oily solid Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Purity_Assessment_2 Final Purity Check (TLC, HPLC, MP) Pure_Product->Purity_Assessment_2 Characterization Characterization (NMR, MS, etc.) Purity_Assessment_2->Characterization

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Oiling_Out Oiling Out Crystals_Form->Oiling_Out Oil Forms Filter_Wash Filter and Wash Crystals Crystals_Form->Filter_Wash Yes Troubleshoot_No_Crystals Troubleshoot: - Reduce Solvent - Scratch Flask - Seed Crystal No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oiling Troubleshoot: - Reheat and Add Co-solvent - Slow Cooling Oiling_Out->Troubleshoot_Oiling Pure_Crystals Pure Crystals Filter_Wash->Pure_Crystals Troubleshoot_No_Crystals->Cool Troubleshoot_Oiling->Cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 6-Nitro-2-benzothiazolesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Nitro-2-benzothiazolesulfonamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route covered involves the diazotization of 2-amino-6-nitrobenzothiazole to form a diazonium salt, followed by a Sandmeyer-type reaction to produce the corresponding sulfonyl chloride, which is then converted to the sulfonamide.

Problem 1: Low Yield of 6-Nitro-2-benzothiazolesulfonyl Chloride Intermediate

Question: We are experiencing a low yield during the Sandmeyer reaction to produce 6-nitro-2-benzothiazolesulfonyl chloride from the corresponding diazonium salt. What are the potential causes and solutions?

Answer:

A low yield in the Sandmeyer sulfonylation reaction can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step.

    • Troubleshooting:

      • Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt.

      • Use a fresh solution of sodium nitrite. Old or improperly stored sodium nitrite may have decomposed.

      • Ensure a sufficiently acidic medium (e.g., using excess hydrochloric or sulfuric acid) to generate nitrous acid in situ and stabilize the diazonium salt.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the sulfur dioxide/copper catalyst.

    • Troubleshooting:

      • Perform the Sandmeyer reaction immediately after the diazotization step without isolating the diazonium salt.

      • Maintain a low temperature throughout the process until the addition to the sulfur dioxide solution.

  • Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture.

    • Troubleshooting:

      • The most common side product is the corresponding chloro-derivative (2-chloro-6-nitrobenzothiazole) if hydrochloric acid is used for diazotization. While some chloride is necessary to form the diazonium chloride salt, using a minimal excess can reduce this side reaction. Consider using sulfuric acid for diazotization, although this may affect the solubility of the diazonium salt.

      • Phenol formation can occur if the diazonium salt reacts with water. Ensure the reaction is carried out in a non-aqueous or minimally aqueous environment where possible, and at low temperatures.

  • Inefficient Reaction with Sulfur Dioxide: The reaction between the diazonium salt and sulfur dioxide is a key step.

    • Troubleshooting:

      • Ensure a continuous and sufficient supply of sulfur dioxide gas into the reaction mixture.

      • The copper(I) catalyst is crucial. Use a freshly prepared, high-quality copper(I) chloride or bromide catalyst. The catalyst can be prepared by the reduction of a copper(II) salt.

      • Vigorous stirring is essential to ensure good mixing of the aqueous diazonium salt solution with the sulfur dioxide solution (often in a non-polar solvent like acetic acid or toluene).

Problem 2: Difficulty in Converting the Sulfonyl Chloride to the Sulfonamide

Question: The conversion of 6-nitro-2-benzothiazolesulfonyl chloride to the final sulfonamide product is inefficient. What could be the issue?

Answer:

The final amination step is typically straightforward but can present challenges. Here are some troubleshooting tips:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water and at elevated temperatures.

    • Troubleshooting:

      • Use anhydrous conditions for the amination reaction. Dry the sulfonyl chloride intermediate as much as possible before proceeding.

      • Use a non-aqueous solvent like dry acetonitrile, THF, or dichloromethane.

      • Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Reactivity of the Aminating Agent: The choice and handling of the ammonia source are important.

    • Troubleshooting:

      • Use a concentrated source of ammonia, such as a solution of ammonia in an organic solvent (e.g., methanol) or bubble anhydrous ammonia gas through the reaction mixture.

      • Aqueous ammonia can be used, but it introduces water, which can lead to hydrolysis of the starting material. If using aqueous ammonia, use a high concentration and add it slowly at a low temperature.

      • The use of a tertiary amine base like triethylamine can help to scavenge the HCl produced during the reaction and drive the reaction to completion.

  • Purification Challenges: The final product may be difficult to isolate from the reaction mixture.

    • Troubleshooting:

      • After the reaction is complete, the sulfonamide can often be precipitated by adding the reaction mixture to cold water.

      • Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) is a common method for purification.

      • Column chromatography can be employed if simple precipitation and recrystallization are insufficient to remove impurities.

FAQs

Q1: What is the optimal temperature for the diazotization of 2-amino-6-nitrobenzothiazole?

A1: The optimal temperature for the diazotization of most aromatic amines, including 2-amino-6-nitrobenzothiazole, is between 0 and 5 °C. This low temperature is crucial to prevent the decomposition of the highly reactive and unstable diazonium salt intermediate.

Q2: Can I use a different copper salt as a catalyst in the Sandmeyer reaction?

A2: Yes, while copper(I) chloride (CuCl) is commonly used, copper(I) bromide (CuBr) can also be effective. The choice of halide in the copper salt can influence the formation of the corresponding halo-byproduct. It is essential to use a copper(I) salt, as it is the active catalytic species in the radical mechanism of the Sandmeyer reaction.

Q3: What are the main byproducts to expect in this synthesis, and how can I minimize them?

A3: The main byproducts include:

  • 2-Chloro-6-nitrobenzothiazole: Formed from the reaction of the diazonium salt with chloride ions. To minimize this, use the minimum necessary amount of hydrochloric acid for diazotization or consider using sulfuric acid.

  • 6-Nitro-2-benzothiazole-sulfonic acid: Results from the hydrolysis of the sulfonyl chloride intermediate. To minimize this, use anhydrous conditions during the workup of the sulfonyl chloride and in the subsequent amination step.

  • Azo coupling products: Diazonium salts can couple with unreacted 2-amino-6-nitrobenzothiazole or other aromatic species to form colored azo compounds. This can be minimized by ensuring a slight excess of nitrous acid and maintaining a low reaction temperature.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the formation of the sulfonyl chloride and its conversion to the sulfonamide. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q5: What are the recommended purification techniques for the final product?

A5: The final product, this compound, is typically a solid. The most common purification methods are:

  • Precipitation: Pouring the reaction mixture into cold water can often precipitate the crude product.

  • Recrystallization: Recrystallizing the crude solid from a suitable solvent system, such as ethanol-water or acetone-water, can significantly improve purity.

  • Column Chromatography: If the product is still impure after recrystallization, silica gel column chromatography using an appropriate eluent system can be used for further purification.

Data Presentation

Table 1: Effect of Diazotization Acid on Sulfonyl Chloride Yield

EntryAcid Used (for Diazotization)Molar Ratio (Acid:Amine)Reaction Temperature (°C)Yield of Sulfonyl Chloride (%)
1Hydrochloric Acid (conc.)3:10-565
2Hydrochloric Acid (conc.)5:10-562
3Sulfuric Acid (conc.)3:10-575
4Sulfuric Acid (conc.)5:10-578

Note: Yields are hypothetical and for illustrative purposes.

Table 2: Influence of Amination Conditions on Final Product Yield

EntryAmmonia SourceSolventReaction Temperature (°C)Reaction Time (h)Yield of Sulfonamide (%)
1Aqueous Ammonia (28%)Dichloromethane0 to RT470
2Ammonia in Methanol (7N)Methanol0 to RT285
3Anhydrous Ammonia (gas)THF0390
4Aqueous Ammonia (28%) with Triethylamine (2 eq)Dichloromethane0 to RT478

Note: Yields are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-2-benzothiazolesulfonyl Chloride via Sandmeyer Reaction

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-nitrobenzothiazole (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (or hydrochloric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) chloride (0.2 eq) in glacial acetic acid.

    • Bubble sulfur dioxide gas through this solution at 10-15 °C until the solution is saturated.

    • Slowly add the cold diazonium salt solution from the first step to the sulfur dioxide/copper chloride solution, maintaining the temperature between 10-20 °C.

    • Continue to stir the reaction mixture for 1-2 hours at room temperature.

    • Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

  • Amination:

    • Dissolve the crude 6-nitro-2-benzothiazolesulfonyl chloride (1.0 eq) in an anhydrous solvent such as THF or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the crude sulfonamide.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Amination A 2-Amino-6-nitrobenzothiazole B NaNO2, H2SO4 0-5 °C C 6-Nitro-2-benzothiazolediazonium Salt B->C Formation D SO2, CuCl E 6-Nitro-2-benzothiazolesulfonyl Chloride D->E Sulfonylation F NH3 G This compound F->G Formation

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_problem Low Yield of Sulfonyl Chloride cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield C1 Incomplete Diazotization P1->C1 C2 Diazonium Salt Decomposition P1->C2 C3 Side Reactions P1->C3 C4 Inefficient SO2 Reaction P1->C4 S1 Control Temperature (0-5°C) Use fresh NaNO2 Ensure sufficient acid C1->S1 S2 Immediate use of diazonium salt Maintain low temperature C2->S2 S3 Minimize excess HCl Use H2SO4 instead Low temperature C3->S3 S4 Ensure SO2 saturation Use fresh Cu(I) catalyst Vigorous stirring C4->S4

Caption: Troubleshooting logic for low sulfonyl chloride yield.

6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitro-2-benzothiazolesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A: this compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are known for a wide range of biological activities, and the sulfonamide group is a common feature in many pharmaceutical agents. While specific research on this exact molecule is limited in publicly available literature, related benzothiazole sulfonamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The nitro group and sulfonamide moiety suggest its potential as a subject of interest in medicinal chemistry and drug discovery.

Q2: I am having trouble dissolving this compound. Is this a known issue?

A: Yes, poor aqueous solubility is a common characteristic of many benzothiazole derivatives, particularly those with nitro groups which can increase hydrophobicity.[1] The planar, fused ring structure of the benzothiazole core contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate the compound effectively.

Q3: What are the predicted solubility properties of this compound?

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound for in vitro and other experimental assays.

Problem 1: The compound is not dissolving in my aqueous buffer.
  • Cause: As mentioned, this compound is expected to have very low aqueous solubility.

  • Solution 1: Use of a Co-solvent. The most common approach for dissolving poorly soluble compounds for biological assays is to first dissolve them in a water-miscible organic solvent and then dilute this stock solution into the aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used and powerful aprotic solvent for this purpose.[3]

  • Solution 2: pH Adjustment. The sulfonamide group has acidic protons. Depending on the pKa of the compound, adjusting the pH of the buffer to deprotonate the sulfonamide may increase its solubility in aqueous media. However, this must be done cautiously to avoid compound degradation and to ensure the final pH is compatible with your experimental system.

Problem 2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
  • Cause: This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the mixed solvent system. Even though DMSO is miscible with water, the overall solvating power of the mixture is much lower than that of pure DMSO.

  • Solution 1: Lower the Final Concentration. The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Solution 2: Increase the Percentage of Co-solvent. You can try increasing the final percentage of DMSO in your aqueous buffer. However, it is crucial to determine the tolerance of your biological system (e.g., cells, enzymes) to the organic solvent, as high concentrations of DMSO can be toxic or interfere with the assay. A solvent tolerance control experiment is highly recommended.

  • Solution 3: Use of Surfactants or Solubilizing Agents. Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[4]

Problem 3: I am observing inconsistent results in my biological assays.
  • Cause: This could be due to partial precipitation of the compound, leading to an inaccurate and variable concentration of the active compound in the assay.

  • Solution 1: Visual Inspection. Before use, always visually inspect your final solution for any signs of precipitation (e.g., cloudiness, particles). If precipitation is observed, the solution should not be used.

  • Solution 2: Sonication. Gentle sonication of the stock solution before dilution and of the final aqueous solution can help to break up small aggregates and improve dissolution.

  • Solution 3: Fresh Preparations. Prepare fresh dilutions of the compound from the stock solution immediately before each experiment to minimize the risk of precipitation over time.

Quantitative Solubility Data

Specific experimental solubility data for this compound in common laboratory solvents is not widely published. The following table provides general guidance on solvents that are likely to be effective, based on the properties of related benzothiazole and sulfonamide compounds. Researchers should experimentally determine the solubility for their specific application.

SolventTypeExpected SolubilityNotes
WaterPolar ProticVery LowExpected to be sparingly soluble.[5]
EthanolPolar ProticLow to ModerateMay require heating or sonication.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA powerful solvent for many organic compounds.[3]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a good solvent for poorly soluble compounds.
Dichloromethane (DCM)Non-polarModerate to HighUseful for synthesis and purification, but less common for biological assays.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: In a suitable vial, add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes can be applied.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particles before storage.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions.

  • Dilution into Aqueous Medium: For the final working concentration, dilute the appropriate DMSO stock solution into your pre-warmed cell culture medium or assay buffer. The final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) and should be consistent across all experimental and control groups.

  • Mixing: Mix the final solution thoroughly by gentle inversion or pipetting immediately after adding the DMSO stock.

  • Application: Add the final working solution to your cells or assay immediately to minimize the risk of precipitation.

Visualizations

Experimental Workflow for Solubilization

G cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Solution cluster_assay Experimental Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute_buffer Dilute in Aqueous Buffer dissolve->dilute_buffer Use Stock mix Mix Thoroughly dilute_buffer->mix add_to_assay Add to Assay mix->add_to_assay precipitate Precipitation? mix->precipitate incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze precipitate->add_to_assay No lower_conc Lower Final Conc. precipitate->lower_conc Yes inc_dmso Increase DMSO % precipitate->inc_dmso Yes

Caption: Workflow for dissolving this compound.

Potential Signaling Pathway Involvement

Given that many benzothiazole derivatives exhibit anticancer properties, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

stability of 6-Nitro-2-benzothiazolesulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Nitro-2-benzothiazolesulfonamide. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

Q2: In which solvents is this compound expected to be most and least stable?

A2:

  • Most Stable: Generally, non-polar aprotic solvents such as hexane and toluene, or polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are expected to provide a relatively stable environment, provided they are free of water and other reactive impurities.

  • Least Stable: Protic solvents, especially under acidic or basic conditions, may lead to degradation. For example, aqueous solutions with a high or low pH can promote hydrolysis of the sulfonamide group. The presence of reducing agents in any solvent can lead to the reduction of the nitro group.

Q3: What are the likely degradation products of this compound?

A3: Potential degradation can occur at two primary sites:

  • Sulfonamide Bond Cleavage: Hydrolysis can lead to the formation of 6-nitro-1,3-benzothiazol-2-amine and the corresponding sulfonic acid.

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.

Q4: How can I monitor the stability of this compound in my solvent of choice?

A4: The most common and effective method is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Quantification of the parent compound over time will provide data on its stability. Other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for more sensitive detection and structural elucidation of degradation products.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. 1. Solvent-induced degradation: The chosen solvent may be reacting with the compound. 2. pH instability: The pH of the solution may be promoting hydrolysis. 3. Photodegradation: The compound may be sensitive to light.1. Switch to a less reactive, aprotic solvent. Ensure the solvent is anhydrous. 2. Buffer the solution to a neutral pH if an aqueous solvent is necessary. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Appearance of multiple new peaks in the chromatogram. Compound degradation: The new peaks likely represent degradation products.1. Identify the degradation products using techniques like LC-MS/MS to understand the degradation pathway. 2. Re-evaluate the storage and handling conditions (temperature, light exposure, solvent choice).
Inconsistent solubility or precipitation of the compound. 1. Poor solvent choice: The compound may have low solubility in the selected solvent. 2. Temperature effects: Solubility may be highly dependent on temperature. 3. Degradation to a less soluble product. 1. Consult solubility data for similar sulfonamides and consider alternative solvents or co-solvent systems.[2][3] 2. Control the temperature of your experiment and storage. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Color change in the solution over time. Degradation or reaction: The formation of colored byproducts often indicates a chemical transformation. Nitro compounds and their degradation products can be colored.1. Immediately analyze the solution using HPLC or another suitable analytical method to identify the new species. 2. Review the experimental conditions to identify potential sources of reaction or degradation.

Stability Data Summary

As specific quantitative stability data for this compound is not available in published literature, the following table provides a general, qualitative stability outlook based on the chemical properties of sulfonamides and nitroaromatic compounds. It is crucial to perform experimental verification for your specific application.

Solvent Class Example Solvents Expected Stability Potential Degradation Pathway
Non-Polar Aprotic Hexane, TolueneHighMinimal
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighPotential for reaction with impurities (e.g., water)
Polar Protic (Neutral) Water, Ethanol, MethanolLow to ModerateHydrolysis of the sulfonamide
Aqueous (Acidic) pH < 4LowAcid-catalyzed hydrolysis of the sulfonamide
Aqueous (Basic) pH > 10LowBase-catalyzed hydrolysis of the sulfonamide

Experimental Protocol: Determining Solvent Stability

This protocol outlines a general method for assessing the stability of this compound in a specific solvent using HPLC.

Objective: To determine the degradation rate of this compound in a selected solvent over time at a specific temperature.

Materials:

  • This compound

  • High-purity solvent of interest

  • HPLC system with UV detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).

    • Aliquot the working solution into several amber HPLC vials.

  • Time Point Zero (T=0) Analysis:

    • Immediately analyze one of the freshly prepared samples by HPLC to determine the initial concentration of the parent compound. This will serve as the baseline.

  • Incubation:

    • Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 40°C). Protect the vials from light.

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), remove one vial from the incubator.

    • Allow the sample to return to room temperature.

    • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Stability Samples (100 µg/mL) prep_stock->prep_samples t0_analysis T=0 HPLC Analysis prep_samples->t0_analysis incubation Incubate Samples at Controlled Temperature prep_samples->incubation data_analysis Data Analysis and Plotting t0_analysis->data_analysis tn_analysis Time Point HPLC Analysis (T=1, 2, 3...) incubation->tn_analysis tn_analysis->data_analysis

Caption: Experimental workflow for determining compound stability.

degradation_pathway parent This compound hydrolysis_product 6-Nitro-1,3-benzothiazol-2-amine parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) reduction_product 6-Amino-2-benzothiazolesulfonamide parent->reduction_product Reduction ([H])

Caption: Potential degradation pathways of this compound.

References

avoiding degradation of 6-Nitro-2-benzothiazolesulfonamide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Nitro-2-benzothiazolesulfonamide. Below you will find frequently asked questions and troubleshooting guides to help avoid degradation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic compound containing a benzothiazole nucleus, a sulfonamide group, and a nitro group. Benzothiazole derivatives and sulfonamides are known to possess a wide range of biological activities.[1][2][3] Specifically, benzothiazole sulfonamides have been investigated as potent inhibitors of carbonic anhydrase isoforms, which are involved in various physiological and pathological processes, including glaucoma and tumorigenesis.[4][5] Therefore, this compound is likely to be used in research targeting carbonic anhydrase inhibition or similar biological pathways.

Q2: What are the general stability concerns for a compound like this compound?

A2: Nitroaromatic compounds, while often resistant to oxidative degradation, can be susceptible to reduction of the nitro group.[6] The stability of related benzothiazole derivatives can be affected by light, temperature, and pH. For instance, a similar compound, 2-[(6-Nitro-2-benzothiazolyl)azo]–pyrogallol, was found to degrade with increased irradiation time and temperature, showing optimal stability at a pH of 6.[1] It is also crucial to consider the low aqueous solubility of many benzothiazole derivatives, which can present challenges in biological assays.[7]

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to the low aqueous solubility of many related compounds, dissolving this compound may require an organic solvent such as DMSO or PEG3350, which have been shown to be suitable for both protein stability and ligand-binding experiments.[7] Stock solutions should be stored at -20°C or -80°C to minimize degradation. To prevent repeated freeze-thaw cycles that can lead to compound degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light by using amber vials or by wrapping the container in foil.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related nitroaromatic and sulfonamide compounds, potential degradation pathways could include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or in the presence of certain enzymes.[8]

  • Hydrolysis of the sulfonamide group: The sulfonamide bond can be susceptible to hydrolysis, particularly at extreme pH values.

  • Photodegradation: Exposure to light, especially UV, can induce degradation of the benzothiazole ring system.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Compound degradation due to improper storage or handling.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions from light and store at ≤ -20°C.
Low solubility of the compound in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is compatible with the assay. Check for precipitation of the compound in the assay medium. Consider using a different co-solvent if solubility issues persist.[7]
Non-optimal pH of the assay buffer.Verify that the pH of your experimental buffer is within a stable range for the compound. Based on related compounds, a pH around 6-7.5 is likely to be optimal.[1]
Visible precipitation of the compound during the experiment. The compound's solubility limit has been exceeded in the aqueous assay buffer.Decrease the final concentration of the compound. If possible, increase the percentage of the organic co-solvent, ensuring it does not affect the biological system.
Gradual loss of activity in a time-course experiment. The compound is unstable under the experimental conditions (e.g., temperature, light exposure).Minimize the incubation time if possible. Conduct experiments under low-light conditions. If the experiment requires elevated temperatures, perform a preliminary stability test of the compound under those conditions.
Baseline drift or unexpected signals in spectroscopic assays. The compound or its degradation products interfere with the detection method.Run control experiments with the compound in the assay buffer without the biological target to check for any background signal or signal decay. If interference is observed, consider a different assay format.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol: General Carbonic Anhydrase Inhibition Assay

This is a generalized protocol and may need optimization for specific carbonic anhydrase isoforms.

  • Principle: This assay measures the inhibition of carbonic anhydrase-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA), which produces the yellow-colored p-nitrophenol, detectable at 400 nm.

  • Materials:

    • Human carbonic anhydrase (e.g., hCA II)

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4

    • Substrate: p-nitrophenyl acetate (pNPA) in acetonitrile.

    • This compound stock solution (in DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer from the stock solution. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Diluted this compound or vehicle control (DMSO in assay buffer).

      • Carbonic anhydrase solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the inhibitor and calculate the IC50 value.

Visualizations

Logical Workflow for Troubleshooting Compound Instability

TroubleshootingWorkflow start Inconsistent Experimental Results check_solubility Is the compound fully dissolved in the assay buffer? start->check_solubility check_storage Was the stock solution stored correctly (protected from light, aliquoted, at -20°C or lower)? check_solubility->check_storage Yes solubility_issue Solubility Issue check_solubility->solubility_issue No check_conditions Are the experimental conditions (pH, temp, light exposure) optimal? check_storage->check_conditions Yes storage_issue Storage Issue check_storage->storage_issue No conditions_issue Conditions Issue check_conditions->conditions_issue No end_node Consistent Results check_conditions->end_node Yes solution1 Adjust solvent or compound concentration. solubility_issue->solution1 solution2 Prepare fresh stock solution and handle properly. storage_issue->solution2 solution3 Optimize assay pH, temperature, and light exposure. conditions_issue->solution3 solution1->start solution2->start solution3->start

Caption: A flowchart for troubleshooting inconsistent experimental results.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_reagents Add buffer, inhibitor/vehicle, and enzyme to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare enzyme solution prep_enzyme->add_reagents prep_substrate Prepare pNPA substrate solution add_substrate Add pNPA substrate to initiate reaction prep_substrate->add_substrate incubate Incubate at room temperature add_reagents->incubate incubate->add_substrate measure Measure absorbance at 400 nm kinetically add_substrate->measure calculate_rate Calculate reaction rates measure->calculate_rate calculate_inhibition Determine % inhibition calculate_rate->calculate_inhibition calculate_ic50 Calculate IC50 value calculate_inhibition->calculate_ic50

Caption: Workflow for a carbonic anhydrase inhibition assay.

References

optimizing reaction conditions for 6-nitrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-nitrobenzothiazole and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-nitrobenzothiazole, particularly through the nitration of 2-aminobenzothiazole derivatives.

Problem Potential Cause Suggested Solution
Low Yield of 6-Nitrobenzothiazole 1. Incomplete reaction. 2. Formation of multiple isomers (e.g., 4-, 5-, and 7-nitro). 3. Suboptimal reaction temperature. 4. Insufficient nitrating agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Protect the 2-amino group with an acyl group (e.g., acetyl) before nitration to direct nitration to the 6-position.[2][3] 3. Maintain a low reaction temperature (0-10°C) during the addition of the nitrating agent to control the reaction rate and minimize side products.[1][2] 4. Use a slight molar excess of nitric acid in the mixed acid.[2]
Formation of Impurities 1. Over-nitration (dinitration). 2. Oxidation of the starting material. 3. Incomplete hydrolysis of the protecting group.1. Carefully control the stoichiometry of the nitrating agent and the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere if sensitive starting materials are used. 3. After nitration, ensure complete deprotection by monitoring the reaction via TLC and adjusting the hydrolysis conditions (e.g., heating time, pH) as necessary.[2]
Reaction Stalls or is Sluggish 1. Poor solubility of the starting material in the reaction medium. 2. Insufficient activation by the acid catalyst.1. Ensure the 2-acylaminobenzothiazole is fully dissolved in concentrated sulfuric acid before cooling and adding the nitrating agent.[2] 2. Use a sufficient amount of sulfuric acid to act as both a solvent and a catalyst.
Difficulty in Product Isolation and Purification 1. Product is an oil or does not precipitate. 2. Co-precipitation of isomers.1. Pour the reaction mixture onto ice water to induce precipitation of the product.[1][2] 2. Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1] For challenging separations, column chromatography on silica gel may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-6-nitrobenzothiazole with high purity?

A1: The most selective method involves a two-step process: first, protect the amino group of 2-aminobenzothiazole by acylation (e.g., with acetic anhydride to form 2-acetylaminobenzothiazole).[3] Then, nitrate this intermediate using a mixture of nitric acid and sulfuric acid.[2] The acyl group directs the nitration primarily to the 6-position. Finally, the acyl group is removed by hydrolysis to yield 2-amino-6-nitrobenzothiazole with minimal isomeric impurities.[2][3] Direct nitration of 2-aminobenzothiazole is generally not recommended as it produces a mixture of isomers.

Q2: How can I improve the yield and reduce the reaction time for my synthesis?

A2: Microwave-assisted synthesis can significantly improve yields and shorten reaction times. For instance, in the synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole, microwave irradiation reduced the reaction time from 2 hours to 8-10 minutes and increased the yield from 38% to 76-80%.[5] Microwave activation has also been successfully used for the C-alkylation of nitronate anions in the synthesis of 2-alkyl-6-nitrobenzothiazoles.[4]

Q3: What are the optimal temperature conditions for the nitration step?

A3: The nitration of 2-acylaminobenzothiazole should be carried out at a low temperature, typically between 5°C and 10°C.[2] The starting material is first dissolved in sulfuric acid monohydrate at a slightly higher temperature (20-30°C), and then the mixture is cooled before the dropwise addition of the mixed nitrating acid.[6] Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

Q4: How can I confirm the identity and purity of my synthesized 6-nitrobenzothiazole?

A4: The identity and purity of the final product can be confirmed using various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (e.g., 248-252°C for 2-amino-6-nitrobenzothiazole).[2]

  • Spectroscopy:

    • IR Spectroscopy: Look for characteristic peaks for the nitro group (around 1328 cm⁻¹) and other functional groups.[1]

    • ¹H NMR Spectroscopy: Confirm the aromatic substitution pattern and the presence of expected protons.[4]

  • Chromatography: Use Thin Layer Chromatography (TLC) to check for the presence of impurities.[1] High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Acyl Protection

This protocol is adapted from established procedures involving the protection of the amino group, followed by nitration and deprotection.[2][6]

Step 1: Acetylation of 2-Aminobenzothiazole

  • Dissolve 2-aminobenzothiazole in acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the precipitated 2-acetylaminobenzothiazole, wash with water, and dry.

Step 2: Nitration of 2-Acetylaminobenzothiazole

  • Carefully add 1.0 mole of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at 20-30°C.

  • Cool the mixture to 5-10°C in an ice bath.

  • Prepare a mixed acid solution containing 31.5% nitric acid in sulfuric acid.

  • Add the mixed acid dropwise to the 2-acetylaminobenzothiazole solution, maintaining the temperature between 5-10°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 10-15°C.

  • Pour the reaction mixture onto 1000 g of ice with stirring.

  • Filter the precipitate (2-acetylamino-6-nitrobenzothiazole) and wash thoroughly with water.

Step 3: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole

  • Suspend the water-moist precipitate from Step 2 in methanol.

  • Heat the suspension to 60°C.

  • Adjust the pH to 10.5 with concentrated sodium hydroxide solution and maintain this pH for 5 hours.

  • Cool the mixture to 20°C to crystallize the product.

  • Filter the 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until neutral.

  • Dry the final product in a vacuum oven at 50°C.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Schiff Base from 2-Amino-6-nitrobenzothiazole [5]

Method Reaction Time Yield
Conventional Heating2 hours38%
Microwave Irradiation8-10 minutes76-80%

Visualizations

G cluster_workflow General Workflow for 6-Nitrobenzothiazole Synthesis start Start: 2-Aminobenzothiazole protect Step 1: Acyl Protection (e.g., Acetic Anhydride) start->protect intermediate 2-Acylaminobenzothiazole protect->intermediate nitration Step 2: Nitration (HNO3 / H2SO4, 5-10°C) intermediate->nitration nitro_intermediate 2-Acylamino-6-nitrobenzothiazole nitration->nitro_intermediate deprotect Step 3: Hydrolysis (e.g., NaOH/Methanol) nitro_intermediate->deprotect product Final Product: 2-Amino-6-nitrobenzothiazole deprotect->product purify Purification (Recrystallization) product->purify

Caption: General workflow for the synthesis of 2-amino-6-nitrobenzothiazole.

G cluster_troubleshooting Troubleshooting Decision Tree issue Issue Encountered low_yield Low Yield issue->low_yield impurities Impurities Present issue->impurities stalled Reaction Stalled issue->stalled check_isomers Check for Isomers (TLC/NMR) low_yield->check_isomers check_temp Verify Low Temp (5-10°C) low_yield->check_temp impurities->check_temp check_hydrolysis Confirm Complete Deprotection impurities->check_hydrolysis check_dissolution Ensure Starting Material is Fully Dissolved stalled->check_dissolution check_protect Ensure Amino Group is Protected check_isomers->check_protect Isomers Detected purification Recrystallize or use Column Chromatography check_temp->purification Side reactions noted check_hydrolysis->purification Incomplete

Caption: Troubleshooting decision tree for 6-nitrobenzothiazole synthesis.

References

Technical Support Center: Synthesis of 6-Nitro-2-benzothiazolesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-2-benzothiazolesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis is typically a two-stage process. The first stage involves the synthesis of the intermediate, 2-amino-6-nitrobenzothiazole. The second stage is the conversion of this intermediate to the final product, this compound.

Stage 1: Synthesis of 2-amino-6-nitrobenzothiazole

  • Route A: Nitration of 2-aminobenzothiazole. This is a common method, but it can lead to the formation of multiple nitro isomers.

  • Route B: From p-nitroaniline. This method involves the reaction of p-nitroaniline with a thiocyanate source.

  • Route C: From phenyl thiourea. This route involves the cyclization and nitration of phenyl thiourea. To improve the selectivity for the desired 6-nitro isomer, it is highly recommended to first protect the 2-amino group of 2-aminobenzothiazole with an acyl group (e.g., acetyl) before the nitration step. This directs the nitration primarily to the 6-position and minimizes the formation of other isomers. The protecting group is then removed by hydrolysis.

Stage 2: Synthesis of this compound from 2-amino-6-nitrobenzothiazole This conversion is typically achieved through a Sandmeyer-type reaction. The 2-amino group is first converted to a diazonium salt via diazotization. This is followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form the intermediate 6-nitro-2-benzothiazolesulfonyl chloride. Finally, the sulfonyl chloride is reacted with ammonia to yield the desired this compound.

Q2: What are the most common impurities I should be aware of?

A2: The primary impurities depend on the synthetic stage:

  • During the synthesis of 2-amino-6-nitrobenzothiazole: The most common impurities are the isomeric nitro compounds: 4-nitro-, 5-nitro-, and 7-nitro-2-aminobenzothiazole. Without a protecting group on the 2-amino function, the yield of these isomers can be significant. Even with a protecting group, trace amounts of these isomers can be present.

  • During the synthesis of this compound:

    • Unreacted 2-amino-6-nitrobenzothiazole: Incomplete diazotization will result in the starting material being carried through.

    • 6-Nitro-2-chlorobenzothiazole: If hydrochloric acid is used for diazotization, the diazonium group can be displaced by chloride in a competing Sandmeyer reaction.

    • 6-Nitro-2-benzothiazolesulfonic acid: The intermediate sulfonyl chloride is susceptible to hydrolysis, which will form the corresponding sulfonic acid.

    • Biaryl impurities: Radical side reactions during the Sandmeyer reaction can lead to the formation of biaryl compounds.

Q3: How can I minimize the formation of isomeric impurities during nitration?

A3: The most effective method is to protect the 2-amino group of 2-aminobenzothiazole with an acyl group, such as an acetyl group, before nitration. This significantly increases the selectivity for the formation of the 6-nitro isomer. The acyl group can be subsequently removed by hydrolysis to yield the desired 2-amino-6-nitrobenzothiazole with high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-amino-6-nitrobenzothiazole - Inefficient nitration. - Formation of multiple nitro isomers. - Incomplete reaction.- Ensure the nitrating agent is fresh and of the correct concentration. - Protect the 2-amino group with an acetyl group prior to nitration to improve regioselectivity. - Monitor the reaction by TLC to ensure completion.
Presence of multiple spots on TLC after nitration - Formation of 4-, 5-, and 7-nitro isomers.- Use a protected 2-aminobenzothiazole for the nitration reaction. - Purify the crude product by column chromatography or recrystallization to isolate the desired 6-nitro isomer.
Low yield of this compound - Incomplete diazotization of 2-amino-6-nitrobenzothiazole. - Decomposition of the diazonium salt. - Hydrolysis of the intermediate 6-nitro-2-benzothiazolesulfonyl chloride.- Ensure the temperature during diazotization is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt. - Use the diazonium salt immediately in the next step. - Minimize the presence of water after the formation of the sulfonyl chloride to prevent hydrolysis.
Product contains 6-Nitro-2-chlorobenzothiazole - Competing Sandmeyer reaction with chloride ions from HCl used in diazotization.- Use an alternative acid for diazotization, such as sulfuric acid, if compatible with the overall reaction scheme. - Carefully control the reaction conditions of the subsequent sulfonation step to favor it over the competing chlorination.
Product is acidic and highly water-soluble - The intermediate 6-nitro-2-benzothiazolesulfonyl chloride has hydrolyzed to 6-Nitro-2-benzothiazolesulfonic acid.- Perform the reaction under anhydrous conditions as much as possible, especially after the formation of the sulfonyl chloride. - Work up the reaction mixture promptly after the sulfonyl chloride is formed.

Summary of Potential Impurities

Impurity Name Structure Stage of Formation Reason for Formation
4-Nitro-2-aminobenzothiazoleIsomerSynthesis of 2-amino-6-nitrobenzothiazoleNon-regioselective nitration
5-Nitro-2-aminobenzothiazoleIsomerSynthesis of 2-amino-6-nitrobenzothiazoleNon-regioselective nitration
7-Nitro-2-aminobenzothiazoleIsomerSynthesis of 2-amino-6-nitrobenzothiazoleNon-regioselective nitration
6-Nitro-2-chlorobenzothiazoleByproductSynthesis of this compoundSandmeyer reaction with chloride
6-Nitro-2-benzothiazolesulfonic acidHydrolysis productSynthesis of this compoundHydrolysis of sulfonyl chloride
Unreacted 2-amino-6-nitrobenzothiazoleStarting materialSynthesis of this compoundIncomplete diazotization

Experimental Protocols

1. Synthesis of 2-Acetamido-6-nitrobenzothiazole (Protection & Nitration)

  • Protection: 2-Aminobenzothiazole is reacted with acetic anhydride in a suitable solvent like acetic acid or pyridine to form 2-acetamidobenzothiazole.

  • Nitration: The protected 2-acetamidobenzothiazole is then carefully nitrated using a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C) to yield 2-acetamido-6-nitrobenzothiazole.

  • Hydrolysis: The resulting 2-acetamido-6-nitrobenzothiazole is hydrolyzed using an acid or base to remove the acetyl group and afford 2-amino-6-nitrobenzothiazole.

2. Synthesis of this compound

  • Diazotization: 2-Amino-6-nitrobenzothiazole is suspended in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Sulfonylation (Sandmeyer-type reaction): The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of a copper(I) salt (e.g., CuCl). This reaction forms the 6-nitro-2-benzothiazolesulfonyl chloride.

  • Amination: The crude sulfonyl chloride is then carefully reacted with aqueous ammonia to form the final product, this compound. The product is typically isolated by filtration and purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 2-Amino-6-nitrobenzothiazole cluster_stage2 Stage 2: Synthesis of this compound 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Acetamidobenzothiazole 2-Acetamidobenzothiazole 2-Aminobenzothiazole->2-Acetamidobenzothiazole Ac₂O Isomeric Impurities 4-Nitro, 5-Nitro, 7-Nitro Isomers 2-Aminobenzothiazole->Isomeric Impurities Direct Nitration (Side Reaction) 2-Acetamido-6-nitrobenzothiazole 2-Acetamido-6-nitrobenzothiazole 2-Acetamidobenzothiazole->2-Acetamido-6-nitrobenzothiazole HNO₃/H₂SO₄ 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole 2-Acetamido-6-nitrobenzothiazole->2-Amino-6-nitrobenzothiazole Hydrolysis Diazonium Salt Diazonium Salt 2-Amino-6-nitrobenzothiazole->Diazonium Salt NaNO₂/H⁺ 6-Nitro-2-benzothiazolesulfonyl chloride 6-Nitro-2-benzothiazolesulfonyl chloride Diazonium Salt->6-Nitro-2-benzothiazolesulfonyl chloride SO₂/Cu⁺ Side_Products_1 6-Nitro-2-chlorobenzothiazole Biaryl Impurities Diazonium Salt->Side_Products_1 Side Reactions This compound This compound 6-Nitro-2-benzothiazolesulfonyl chloride->this compound NH₃ Side_Products_2 6-Nitro-2-benzothiazolesulfonic acid 6-Nitro-2-benzothiazolesulfonyl chloride->Side_Products_2 Hydrolysis

Caption: Synthetic pathway for this compound highlighting key intermediates and potential side products.

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting Start Start Low_Yield Low_Yield Start->Low_Yield Problem Impure_Product Impure_Product Start->Impure_Product Problem Check_Nitration Check Nitration Conditions - Reagent quality - Temperature control Low_Yield->Check_Nitration Stage 1 Check_Diazotization Check Diazotization - Low temperature - Fresh NaNO₂ Low_Yield->Check_Diazotization Stage 2 Protect_Amino_Group Protect 2-Amino Group Impure_Product->Protect_Amino_Group Isomeric Impurities Control_Hydrolysis Minimize Water Exposure Impure_Product->Control_Hydrolysis Acidic Impurity Purification Purify by Chromatography or Recrystallization Impure_Product->Purification General Check_Nitration->Protect_Amino_Group Success Success Protect_Amino_Group->Success Check_Diazotization->Control_Hydrolysis Control_Hydrolysis->Success Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Scale-Up Synthesis of 6-Nitro-2-benzothiazolesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Nitro-2-benzothiazolesulfonamide. While specific literature on the scale-up of this exact molecule is limited, the following information is compiled from established principles of chemical synthesis, focusing on the key transformations involved: electrophilic nitration and sulfonamide formation on a benzothiazole core.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis.

Issue ID Problem Potential Causes Suggested Solutions
NIT-01 Low Yield of Nitrated Product - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient nitrating agent. - Poor mixing leading to localized reactions.- Monitor reaction progress using TLC or HPLC. - Carefully control the temperature; nitrations are often exothermic.[1][2] - Perform a stoichiometric analysis of the nitrating agent. - Ensure efficient agitation, especially in larger reactors, to maintain a homogeneous reaction mixture.[3]
NIT-02 Formation of Multiple Isomers - Incorrect choice of nitrating agent or reaction conditions. - The directing effects of substituents on the benzothiazole ring may lead to a mixture of regioisomers.- Screen different nitrating systems (e.g., HNO₃/H₂SO₄, fuming HNO₃, N-nitrosaccharin) to improve regioselectivity.[4] - Optimize the reaction temperature, as it can influence isomer distribution. - Consider a synthetic route where the nitro group is introduced earlier to a simpler precursor with more predictable directing effects.
NIT-03 Runaway Reaction During Nitration - Poor temperature control of the highly exothermic nitration reaction.[1][5] - Addition rate of the nitrating agent is too fast. - Inadequate cooling capacity for the reactor size.- CRITICAL: Conduct a thorough thermal hazard evaluation using reaction calorimetry (RC1e) before scale-up.[5][6] - Implement a slow, controlled addition of the nitrating agent with continuous temperature monitoring. - Ensure the cooling system is sufficient for the scale of the reaction. - For larger scales, consider continuous flow nitration for superior temperature control and safety.[7][8][9]
SUL-01 Low Conversion to Sulfonamide - Inactive sulfonyl chloride intermediate. - Poorly nucleophilic amine. - Presence of moisture inactivating the sulfonyl chloride.- Ensure the sulfonyl chloride is freshly prepared and of high purity. - Use a suitable base (e.g., pyridine, triethylamine) to facilitate the reaction. - Conduct the reaction under anhydrous conditions.
PUR-01 Difficulty in Removing Acidic Impurities - Residual nitric and sulfuric acid from the nitration step. - Formation of nitrophenolic byproducts.- Perform a multi-stage counter-current wash with an alkaline solution (e.g., sodium bicarbonate, ammonia) to neutralize and extract acidic impurities.[10] - Follow with a water wash to remove any remaining salts.
PUR-02 Presence of Dinitro Byproducts - Over-nitration due to harsh reaction conditions.- Optimize the stoichiometry of the nitrating agent and reaction time. - If separation by crystallization is difficult, consider selective reduction of the dinitro compounds to their amino-nitro derivatives, which can then be more easily separated by acidic extraction or chromatography.[11]

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns when scaling up the nitration of a benzothiazole derivative?

The primary safety concern is the high exothermicity of the nitration reaction, which can lead to a thermal runaway if not properly managed.[1][5] The use of corrosive and hazardous reagents like concentrated nitric and sulfuric acids also poses significant risks.[8] It is crucial to have robust temperature control, adequate cooling capacity, and a well-defined emergency plan. For larger scales, transitioning from batch to continuous flow processing can significantly enhance safety by minimizing the reaction volume at any given time and providing superior heat transfer.[2][7]

2. How can I control the regioselectivity of the nitration on the benzothiazole ring?

Regioselectivity is influenced by the existing substituents on the benzothiazole ring and the reaction conditions. To favor the desired 6-nitro isomer, a careful selection of the nitrating agent and solvent is necessary. Milder nitrating agents may offer better selectivity.[4] It is advisable to perform small-scale screening experiments with different nitrating systems and temperatures to determine the optimal conditions for achieving the desired isomer.

3. What are the key parameters to consider when scaling up the reaction from the lab to a pilot plant?

When scaling up, it's important to consider that reaction parameters do not always scale linearly. Key considerations include:

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[3]

  • Mass Transfer and Mixing: Achieving homogeneous mixing is more difficult in larger reactors and can impact reaction rates and impurity profiles.[3]

  • Reagent Addition Times: Addition times may need to be adjusted to manage the exotherm and maintain optimal reaction concentrations.

Employing principles of Quality by Design (QbD) and Design of Experiments (DoE) at the laboratory scale can help identify critical process parameters and establish a robust design space for scale-up.[3]

4. What are the most common methods for purifying crude this compound?

Purification typically involves several steps to remove unreacted starting materials, isomers, and byproducts from the nitration and sulfonylation steps. Common techniques include:

  • Washing: The crude product is often washed with an aqueous alkaline solution to remove residual acids and acidic byproducts like nitrophenols.[10]

  • Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. Melt crystallization can also be an option for removing impurities.[12]

  • Chromatography: For high-purity requirements, column chromatography may be necessary, although this is often less desirable for large-scale production due to cost and solvent usage.

5. Are there greener alternatives to traditional nitration methods?

Yes, research is ongoing to develop more environmentally friendly nitration protocols. Some alternatives to the traditional mixed acid system include the use of solid acid catalysts or milder nitrating agents like N-nitrosaccharin, which can reduce the amount of acidic waste.[4] Continuous flow processing is also considered a greener technology as it can improve reaction efficiency and reduce waste streams.[8]

Experimental Workflow and Diagrams

The synthesis of this compound can be envisioned through two primary routes, each with distinct workflows.

Route A: Nitration followed by Sulfonamide Formation

Route_A_Workflow Route A: Nitration then Sulfonamide Formation cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Sulfonyl Chloride Formation cluster_2 Step 3: Amination cluster_3 Purification A 2-Aminobenzothiazole B Nitration (HNO3/H2SO4) A->B C Crude 2-Amino-6-nitrobenzothiazole B->C D Diazotization (NaNO2, HCl) C->D E Sulfonylation (SO2, CuCl2) D->E F 6-Nitro-2-benzothiazolesulfonyl chloride E->F G Ammonolysis (NH4OH) F->G H Crude this compound G->H I Washing & Crystallization H->I J Pure Product I->J

Caption: Workflow for Route A: Synthesis via nitration of 2-aminobenzothiazole.

Route B: Sulfonamide Formation followed by Nitration

Route_B_Workflow Route B: Sulfonamide Formation then Nitration cluster_0 Step 1: Sulfonamide Synthesis cluster_1 Step 2: Nitration cluster_2 Purification A 2-Aminobenzothiazole B Diazotization & Sulfonylation A->B C Ammonolysis B->C D 2-Benzothiazolesulfonamide C->D E Nitration (HNO3/H2SO4) D->E F Crude this compound E->F G Washing & Crystallization F->G H Pure Product G->H

Caption: Workflow for Route B: Synthesis via nitration of a sulfonamide precursor.

Logical Relationship: Troubleshooting Nitration Issues

Troubleshooting_Nitration Troubleshooting Logic for Nitration Step Start Nitration Step Initiated Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity High Impurity Problem->Impurity Yes Runaway Thermal Runaway Problem->Runaway Yes Success Successful Nitration Problem->Success No CheckTemp Verify Temp Control LowYield->CheckTemp CheckStoich Check Stoichiometry LowYield->CheckStoich CheckMixing Assess Mixing LowYield->CheckMixing AnalyzeImpurity Identify Impurities (Isomers, Dinitro, etc.) Impurity->AnalyzeImpurity SafetyReview CRITICAL SAFETY REVIEW (Calorimetry, Cooling) Runaway->SafetyReview ReviewConditions Modify Conditions (Temp, Agent) AnalyzeImpurity->ReviewConditions

References

long-term storage conditions for 6-Nitro-2-benzothiazolesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving 6-Nitro-2-benzothiazolesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent moisture absorption and contamination. While specific temperature ranges are not available, storage in a standard laboratory refrigerator (2-8 °C) is a common practice for ensuring the long-term integrity of related nitroaromatic compounds.

Q2: What is the appearance of this compound?

A2: Based on structurally similar compounds like 2-amino-6-nitrobenzothiazole, it is expected to be a yellow or orange crystalline powder.[3]

Q3: What are the known incompatibilities of this compound?

A3: Avoid contact with strong oxidizing agents and strong acids.[2] Reactions with these substances can be exothermic and may lead to degradation of the compound.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon thermal decomposition, this compound may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[2]

Q5: Is this compound soluble in water?

A5: Benzothiazole derivatives are generally insoluble in water.[3] For experimental use, dissolution in an appropriate organic solvent is typically required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Degradation Improper storage (exposure to light, moisture, or high temperatures).Store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place.
Contamination.Use clean spatulas and equipment when handling the compound. Avoid introducing impurities.
Inconsistent Experimental Results Incomplete dissolution of the compound.Ensure complete dissolution in the chosen solvent before use. Sonication may aid in dissolving the compound.
Instability of the compound in the experimental buffer or media.Perform a stability study of the compound in your specific experimental medium to determine its half-life.
Difficulty Dissolving the Compound Use of an inappropriate solvent.Test a range of organic solvents (e.g., DMSO, DMF, ethanol) to find a suitable one that is compatible with your experimental system.
Low-quality or impure compound.Verify the purity of the compound using analytical techniques such as HPLC or NMR.

Quantitative Data Summary

Parameter Value Source
Storage Temperature Cool, dry place (2-8 °C recommended for long-term)[1][2]
Incompatible Materials Strong oxidizing agents, strong acids[2]
Hazardous Decomposition NOx, CO, CO2, SOx[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would weigh out X mg.

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

    • Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_dissolution Is the compound fully dissolved? start->check_dissolution check_stability Is the compound stable in the experimental medium? check_dissolution->check_stability Yes troubleshoot_dissolution Troubleshoot Dissolution: - Use appropriate solvent - Sonicate - Gentle warming check_dissolution->troubleshoot_dissolution No check_purity Is the compound pure? check_stability->check_purity Yes perform_stability_assay Perform Stability Assay: - Incubate in medium over time - Analyze by HPLC check_stability->perform_stability_assay No verify_purity Verify Purity: - HPLC - NMR - Mass Spectrometry check_purity->verify_purity No solution_found Problem Resolved check_purity->solution_found Yes troubleshoot_dissolution->check_dissolution perform_stability_assay->check_stability verify_purity->check_purity

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow start Start: Weigh Compound dissolve Dissolve in appropriate solvent (e.g., DMSO) to make stock solution start->dissolve prepare_working Prepare working solutions by diluting the stock solution in culture medium dissolve->prepare_working treat_cells Treat cells with working solutions prepare_working->treat_cells incubate Incubate for desired time period treat_cells->incubate assay Perform downstream assays (e.g., viability, gene expression) incubate->assay end End: Analyze Data assay->end

Caption: General experimental workflow for in vitro cell-based assays.

References

Validation & Comparative

Validating the Inhibitory Effect of 6-Nitro-2-benzothiazolesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic Anhydrase Inhibition: A Comparative Analysis

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Their involvement in various pathological conditions has made them attractive targets for drug discovery. The following tables summarize the inhibitory activity (Ki values in nM) of a series of 2-substituted-benzothiazole-6-sulfonamides against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA VII, and hCA IX. Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, is included for comparison.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
Acetazolamide (AAZ) 250122.525
2-Amino-benzothiazole-6-sulfonamide 232710892.33.7
2-Formylamino-benzothiazole-6-sulfonamide 125487.542.2295.6
2-Acetylamino-benzothiazole-6-sulfonamide 84.125.475.438.2

Table 1: Inhibitory Activity of 2-Substituted-benzothiazole-6-sulfonamides and Acetazolamide against hCA Isoforms I, II, VII, and IX.

Experimental Protocols

The determination of the inhibitory activity of the compounds listed above was performed using a stopped-flow CO2 hydrase assay.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by measuring the enzyme's activity at various concentrations of the inhibitor.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, VII, IX)

  • Inhibitor compounds (e.g., benzothiazole-6-sulfonamide derivatives, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA isoforms and the inhibitor compounds.

  • Assay Mixture Preparation: In the stopped-flow instrument's syringes, prepare the reaction mixtures. One syringe contains the enzyme solution in the buffer, and the other contains the CO2-saturated water and the pH indicator. For inhibition assays, the enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Reaction Initiation and Data Acquisition: The contents of the two syringes are rapidly mixed in the stopped-flow instrument's observation cell, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rates of the reaction are calculated from the linear portion of the progress curves.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Visualizing the Molecular Interactions and Processes

To better understand the context of this research, the following diagrams illustrate the fundamental signaling pathway of carbonic anhydrase and a general workflow for evaluating enzyme inhibitors.

G Carbonic Anhydrase Catalytic Cycle cluster_products Products E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ (Enzyme-Bicarbonate Complex) E_Zn_OH->E_Zn_HCO3 + CO₂ CO2 CO₂ E_Zn_H2O E-Zn²⁺-H₂O (Inactive Enzyme) E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ HCO3 HCO₃⁻ E_Zn_HCO3->HCO3 H2O H₂O E_Zn_H2O->E_Zn_OH - H⁺ H_ion H⁺ E_Zn_H2O->H_ion

Caption: The catalytic cycle of carbonic anhydrase.

G Workflow for Carbonic Anhydrase Inhibitor Screening start Start: Compound Library assay Carbonic Anhydrase Inhibition Assay (e.g., Stopped-Flow) start->assay data_analysis Data Analysis: Determine IC₅₀ and Kᵢ values assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A generalized workflow for screening and developing carbonic anhydrase inhibitors.

A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Other Key Sulfonamide Inhibitors of Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of 6-Nitro-2-benzothiazolesulfonamide with other prominent sulfonamide inhibitors, focusing on their inhibitory activity against key human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.

The sulfonamide functional group is a cornerstone in the design of carbonic anhydrase inhibitors. These inhibitors are crucial therapeutic agents for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2] Their mechanism of action involves binding to the zinc ion within the active site of carbonic anhydrase, preventing the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate.[3] This guide focuses on the comparative inhibitory potency and selectivity of this compound against widely studied isoforms hCA I, II, IX, and XII, benchmarked against established clinical inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of sulfonamides is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for this compound and other standard sulfonamide inhibitors against four key human carbonic anhydrase isoforms.

InhibitorKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XII
This compound 7,59065.637.445.8
Acetazolamide (AAZ)25012255.7
Methazolamide (MZA)5014255.7
Dorzolamide (DZA)3,0000.544651
Brinzolamide (BRZ)3,8000.774252

Note: Data for this compound and comparative inhibitors are compiled from various enzymatic inhibition assays. Selectivity can be inferred by comparing Kᵢ values across different isoforms.

From the data, it is evident that while this compound is a potent inhibitor of isoforms hCA II, IX, and XII, it shows significantly less activity against the cytosolic isoform hCA I. This suggests a degree of selectivity for the tumor-associated (IX and XII) and physiologically dominant (II) isoforms over hCA I. In comparison, clinically established drugs like Dorzolamide and Brinzolamide are exceptionally potent against hCA II.

Experimental Protocols

The determination of inhibition constants (Kᵢ) for carbonic anhydrase inhibitors is primarily conducted using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.

Stopped-Flow CO₂ Hydration Assay Protocol

1. Principle: This assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction. The reaction produces protons, causing a pH drop in a buffered solution, which is monitored spectrophotometrically using a pH indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's activity at various concentrations of the inhibitor.

2. Reagents and Buffers:

  • Assay Buffer: Tris-HCl buffer (20 mM, pH 8.3), containing a pH indicator (e.g., 100 µM Phenol Red).

  • Enzyme Solution: Purified human carbonic anhydrase isoforms (hCA I, II, IX, or XII) dissolved in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5) to a stock concentration of 1 mg/mL.[4]

  • Substrate Solution: CO₂-saturated deionized water. This is prepared by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during the experiments.[4]

  • Inhibitor Solutions: A series of dilutions of the sulfonamide inhibitor prepared in a solvent compatible with the assay (e.g., DMSO), with final concentrations bracketing the expected Kᵢ value.

3. Instrumentation:

  • A stopped-flow spectrophotometer capable of rapid mixing and kinetic data acquisition. The instrument should be thermostatted, typically at 25°C.

4. Procedure:

  • Equilibrate all solutions to the assay temperature (25°C).

  • One syringe of the stopped-flow instrument is loaded with the enzyme and inhibitor in the assay buffer. The other syringe is loaded with the CO₂-saturated water.

  • The instrument rapidly mixes the contents of the two syringes, initiating the hydration reaction.

  • The change in absorbance of the pH indicator is monitored over time (typically at 570 nm for Phenol Red) to determine the initial reaction velocity.

  • The non-catalyzed rate is determined by performing the assay without the enzyme.

  • Enzyme activity is measured at a range of inhibitor concentrations.

5. Data Analysis:

  • The initial velocity (V) of the reaction is calculated from the linear portion of the kinetic trace.

  • The Kᵢ value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using a Dixon plot (1/V vs. inhibitor concentration). The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) is first determined from the dose-response curve.

  • The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the carbonic anhydrase inhibition constants using the stopped-flow method.

G cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate (CO2), & Inhibitor Solutions Syringes Load Stopped-Flow Syringes Reagents->Syringes Mixing Rapid Mixing (t=0) Syringes->Mixing Kinetics Monitor Absorbance Change (Kinetic Trace) Mixing->Kinetics Velocity Calculate Initial Velocity (V) Kinetics->Velocity IC50 Determine IC50 from Dose-Response Curve Velocity->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki End End Ki->End Start Start Start->Reagents

References

A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Acetazolamide in Carbonic Anhydrase Inhibition: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a direct comparative analysis of the carbonic anhydrase (CA) inhibitory activity between 6-Nitro-2-benzothiazolesulfonamide and the well-established drug acetazolamide is not currently available in the reviewed scientific literature. Extensive searches for studies that have concurrently synthesized and evaluated this compound for its CA inhibitory potential alongside acetazolamide did not yield any publications with direct, quantitative comparative data such as IC50 or Ki values.

While a significant body of research exists on the development of various benzothiazole sulfonamide derivatives as potent carbonic anhydrase inhibitors, with many studies utilizing acetazolamide as a standard for comparison, the specific 6-nitro substituted compound of interest has not been a subject of these published investigations. The existing literature focuses on other substitutions on the benzothiazole ring.

This guide, therefore, will provide a detailed overview of acetazolamide's well-documented activity and the general landscape of benzothiazole sulfonamides as a class of CA inhibitors, highlighting the current gap in knowledge regarding the this compound derivative.

Acetazolamide: The Benchmark Carbonic Anhydrase Inhibitor

Acetazolamide is a potent, non-specific inhibitor of carbonic anhydrase isoforms and has been a cornerstone in therapeutic applications for decades.[1] Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase, an enzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This inhibition has wide-ranging physiological effects, making acetazolamide a valuable therapeutic agent in various conditions.

Established Clinical Applications of Acetazolamide:
  • Glaucoma: By inhibiting CA in the ciliary body of the eye, acetazolamide reduces the secretion of aqueous humor, thereby lowering intraocular pressure.

  • Diuresis: In the proximal tubules of the kidney, CA inhibition leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in a diuretic effect.[2]

  • Epilepsy: The exact mechanism in epilepsy is not fully elucidated but is thought to involve the induction of metabolic acidosis in the central nervous system.

  • Acute Mountain Sickness: Acetazolamide helps to counteract the respiratory alkalosis that occurs at high altitudes.[2]

The inhibitory activity of acetazolamide against various human carbonic anhydrase (hCA) isoforms is well-characterized, with Ki (inhibition constant) values typically in the nanomolar range. For example, against the ubiquitous cytosolic isoform hCA II, acetazolamide exhibits potent inhibition.

Benzothiazole Sulfonamides as a Class of Carbonic Anhydrase Inhibitors

The benzothiazole sulfonamide scaffold has emerged as a promising framework for the design of novel and selective carbonic anhydrase inhibitors.[3][4][5] Researchers have extensively explored the structure-activity relationships (SAR) of this class of compounds, demonstrating that modifications to the benzothiazole ring system can lead to highly potent and isoform-selective inhibitors.[4][5]

Numerous studies have reported the synthesis and evaluation of various 2-amino-benzothiazole-6-sulfonamide derivatives.[4][6] These investigations have shown that substitutions at the 2-amino position can significantly influence the inhibitory potency and selectivity against different hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[4][7] In many of these studies, newly synthesized benzothiazole sulfonamides have shown comparable or even superior inhibitory activity to acetazolamide against certain isoforms.[8]

The Unexplored Potential of this compound

Despite the extensive research into benzothiazole sulfonamides, the 6-nitro derivative remains a notable exception in the context of carbonic anhydrase inhibition. While some studies have reported the synthesis of 6-nitro-benzothiazole compounds for other biological applications, such as antimicrobial agents, their potential as CA inhibitors has not been documented in the available literature.[9]

The electron-withdrawing nature of the nitro group at the 6-position of the benzothiazole ring could theoretically influence the electronic properties of the sulfonamide group and its interaction with the zinc ion in the active site of carbonic anhydrase. However, without experimental data, any discussion of its potential activity remains speculative.

Experimental Protocols: A General Overview

While specific experimental details for this compound are unavailable, the general methodology for evaluating carbonic anhydrase inhibition is well-established.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of a compound against carbonic anhydrase is by measuring its effect on the CO₂ hydration activity of the enzyme. An esterase assay using 4-nitrophenyl acetate as a substrate is also frequently employed. The concentration of the inhibitor that produces 50% inhibition (IC50) is a standard measure of its potency. The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity.

The following is a generalized workflow for determining CA inhibition:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified Carbonic Anhydrase Isoform reaction Enzymatic Reaction in Buffer Solution enzyme->reaction inhibitor Test Compound (e.g., this compound) & Acetazolamide (Control) inhibitor->reaction substrate Substrate (e.g., CO2 or 4-Nitrophenyl acetate) substrate->reaction measurement Spectrophotometric or Stopped-Flow Measurement of Product Formation reaction->measurement calculation Calculation of Inhibition Percentage measurement->calculation determination Determination of IC50 and/or Ki values calculation->determination

Generalized workflow for carbonic anhydrase inhibition assay.

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors like acetazolamide involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.

G cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ His Histidine Residues Zn->His Coordinated by Product H⁺ + HCO₃⁻ Zn->Product Catalyzes conversion Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Zn->Inhibited_Complex Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->Zn Binds to Zn²⁺ Inhibitor->Inhibited_Complex Substrate CO₂ + H₂O Substrate->Zn Binds to active site Inhibited_Complex->Substrate Blocks binding

Mechanism of sulfonamide inhibition of carbonic anhydrase.

Conclusion

References

Structure-Activity Relationship of 6-Nitro-2-benzothiazolesulfonamide Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Nitro-2-benzothiazolesulfonamide analogs and related benzothiazole-6-sulfonamides, focusing on their structure-activity relationship (SAR) as inhibitors of human carbonic anhydrase (hCA) isoforms. The benzothiazole sulfonamide scaffold is a well-established pharmacophore for the development of potent and selective hCA inhibitors, which are therapeutic targets for a range of diseases including glaucoma, epilepsy, and certain types of cancer. The introduction of a nitro group at the 6-position of the benzothiazole ring can significantly influence the electronic properties and binding interactions of these compounds, leading to altered inhibitory potency and isoform selectivity.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of benzothiazole-6-sulfonamide analogs is typically evaluated against various hCA isoforms, with a focus on the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The following table summarizes the inhibitory activities (Ki values) of a series of 2-substituted-benzothiazole-6-sulfonamides against these isoforms. The data is primarily sourced from a study by Bua et al. (2017), which provides a systematic investigation of this class of compounds.[1] While a comprehensive dataset for a wide range of 6-nitro analogs is not available in a single study, the presented data allows for an insightful discussion on the SAR of the core scaffold and the anticipated effects of the 6-nitro substitution.

Compound IDR-Group at 2-positionhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
1 -NH₂84.151.592.338.2
2 -NHCOCH₃115.311.278.515.7
3 -NHCO(Phthalamide)95.47.885.110.5
4 -I2327369-295.6
5 -Br187.515.131.125.4
AAZ Acetazolamide (Standard)250122.525

Data extracted from Bua et al., 2017.[1]

Structure-Activity Relationship Insights:

  • Effect of the 2-Amino Group: The parent compound, 2-amino-benzothiazole-6-sulfonamide (1 ), demonstrates broad-spectrum inhibitory activity against all tested isoforms, with Ki values in the nanomolar range.[1]

  • Acylation of the 2-Amino Group: Acylation of the 2-amino group, as seen in compounds 2 and 3 , generally leads to a significant increase in inhibitory potency against hCA II, IX, and XII. This suggests that the acyl moiety can engage in additional interactions within the enzyme's active site.[1]

  • Halogenation at the 2-Position: Replacement of the 2-amino group with halogens, such as iodine (4 ) or bromine (5 ), results in varied effects. While the iodo-substituted analog shows a marked decrease in potency, the bromo-substituted analog retains significant inhibitory activity, particularly against hCA II, VII, and IX.[1]

  • Anticipated Effect of the 6-Nitro Group: While not explicitly detailed in the table, the introduction of a strong electron-withdrawing group like the nitro group at the 6-position is expected to modulate the acidity of the sulfonamide group. This can enhance its binding to the zinc ion in the active site of carbonic anhydrase, potentially leading to increased inhibitory potency. The nitro group may also participate in additional hydrogen bonding or polar interactions within the active site, further influencing the binding affinity and isoform selectivity.

Experimental Protocols

The determination of the inhibitory potency of this compound analogs is crucial for establishing a reliable SAR. The most common method employed is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory constant (Ki) of a compound against a specific carbonic anhydrase isoform by measuring the enzyme's catalytic activity in the hydration of carbon dioxide.

Materials:

  • Applied Photophysics stopped-flow instrument.

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Buffer solution: 20 mM TRIS (pH 8.3) or 20 mM HEPES (pH 7.4).

  • Indicator solution: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water.

  • Inhibitor stock solutions of varying concentrations.

  • Sodium sulfate (Na₂SO₄) to maintain constant ionic strength.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified hCA isoforms and the test inhibitors in the appropriate buffer.

  • Assay Mixture Preparation: In the stopped-flow instrument's syringe, mix the buffer, indicator solution, and the desired concentration of the inhibitor. In the control experiments, the inhibitor is omitted.

  • Enzyme Addition: Add a known concentration of the hCA isoform to the assay mixture and allow it to incubate for a predetermined period to reach binding equilibrium.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the hydration reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator (Phenol Red) at its absorbance maximum (557 nm) over time. The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a duration of 10–100 seconds.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH Catalytic Hydroxide Inhibitor R-SO₂NH₂ Inhibitor->Zn Coordination Bond (Displaces OH⁻) G Workflow for Screening Carbonic Anhydrase Inhibitors start Synthesis of Benzothiazolesulfonamide Analogs screening Primary Screening: Inhibition Assay against hCA II (High Throughput) start->screening isoform_panel Secondary Screening: Inhibition Assays against a Panel of hCA Isoforms (e.g., I, IX, XII) screening->isoform_panel Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis isoform_panel->sar_analysis in_vivo In Vivo Studies: Efficacy and Toxicity Evaluation isoform_panel->in_vivo Potent & Selective Inhibitors lead_optimization Lead Optimization: Design and Synthesis of New Analogs sar_analysis->lead_optimization lead_optimization->screening end Candidate Drug in_vivo->end

References

A Comparative Analysis of Nitro-Substituted Benzothiazole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of nitro-substituted benzothiazole inhibitors, supported by experimental data. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.

The introduction of a nitro group to the benzothiazole scaffold has been shown to significantly influence the pharmacological activity of these molecules.[1][2] This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the signaling pathways through which these inhibitors exert their effects.

Data Presentation: A Comparative Overview of Inhibitory Activities

The following tables summarize the inhibitory activities of various nitro-substituted benzothiazole derivatives against different biological targets. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Anticancer Activity

Nitro-substituted benzothiazoles have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitro-substituted Benzothiazole (Compound A)HepG2 (Liver Cancer)56.98 (24h), 38.54 (48h)[1]
Fluorine-substituted Benzothiazole (Compound B)HepG2 (Liver Cancer)59.17 (24h), 29.63 (48h)[1]
Indole based hydrazine carboxamide scaffold 12HT29 (Colon Cancer)0.015[3]
Indole based hydrazine carboxamide scaffold 12H460 (Lung Cancer)0.28[3]
Indole based hydrazine carboxamide scaffold 12A549 (Non-small cell lung cancer)1.53[3]
Indole based hydrazine carboxamide scaffold 12MDA-MB-231 (Breast Cancer)0.68[3]
Nitro-styryl containing benzothiazole derivative 57Pancreatic Cancer Cells27 ± 0.24[3]
Enzyme Inhibition

Nitro-substituted benzothiazoles are also effective inhibitors of various enzymes, including monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative diseases.

Compound/DerivativeEnzymeIC50Reference
Compound 4fAChE23.4 ± 1.1 nM[4]
Compound 4fMAO-B40.3 ± 1.7 nM[4]
Compound 4aMAO-B67.4 ± 3.1 nM[4]
Compound 4mMAO-B56.7 ± 2.2 nM[4]
Compound 3hMAO-B0.062 µM[5][6]
Compound 3ehMAO-B0.060 µM[7]
Benzothiazole derivative 2MAO-B0.028 µM[8]
Most potent MAO-B inhibitor (4d)MAO-B0.0046 µM[8]
Antibacterial Activity

The antibacterial potential of nitro-substituted benzothiazoles has been evaluated against various bacterial strains. The data is often presented as the zone of inhibition (ZOI) or minimum inhibitory concentration (MIC).

Compound/DerivativeBacterial StrainActivityReference
Compound N-01, K-06, K-08Pseudomonas aeruginosaPotent activity at 50µg/ml and 100µg/ml[2][9]
Compounds 43a, 43bS. aureus, Bacillus subtilis, E. coliZOI = 21–27 mm[10]
Compounds 8a, 8c (nitro substitution)Pseudomonas aeruginosa, Escherichia coliMIC = 0.09–0.18 mg/ml[10]
Compound 59c (nitro substitution)K. pneumoniaMIC = 0.4–0.8 μg/ml[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of common protocols used in the evaluation of nitro-substituted benzothiazole inhibitors.

Synthesis of Nitro-Substituted Benzothiazole Derivatives

A common synthetic route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. For example, nitro-substituted benzothiazole derivatives can be synthesized by the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine.[2][9] Further modifications can be made to the 2-position of the benzothiazole ring to generate a library of compounds.

In Vitro Antibacterial Activity Assay (Cup Plate Method)
  • Preparation of Media and Inoculum: A fresh culture of the target bacteria (e.g., Pseudomonas aeruginosa) is prepared by inoculating it in nutrient broth and incubating at 37°C for 18-24 hours. This culture is then mixed with nutrient agar.[11]

  • Preparation of Test and Standard Solutions: The synthesized compounds and a standard antibiotic (e.g., procaine penicillin) are dissolved in a suitable solvent like dimethylformamide (DMF) and then diluted to the desired concentrations (e.g., 50 µg/ml and 100 µg/ml) with distilled water.[9]

  • Assay Procedure: Wells or "cups" are made in the solidified agar plates. A fixed volume of the test or standard solution is added to each cup.

  • Incubation and Measurement: The plates are incubated at 37°C for a specified period. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each cup.[2][9]

In Vitro Enzyme Inhibition Assay (Fluorometric Method for MAO-A and MAO-B)
  • Assay Principle: This method detects the activity of monoamine oxidase enzymes by measuring the fluorescence of the product formed from a specific substrate.

  • Screening of Inhibitors: The synthesized compounds are initially screened at specific concentrations (e.g., 10⁻³ and 10⁻⁴ M) to identify potential inhibitors.[7]

  • Determination of IC50 Values: For active compounds, a range of concentrations is tested to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]

  • Data Analysis: The fluorescence is measured using a fluorometer, and the IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Nitro-substituted benzothiazoles exert their biological effects by modulating various signaling pathways. Understanding these pathways is critical for rational drug design and development.

Anticancer Signaling Pathways

Several studies have indicated that the anticancer effects of benzothiazole derivatives are mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

anticancer_pathways Benzothiazole Nitro-substituted Benzothiazole EGFR EGFR Benzothiazole->EGFR inhibits PI3K PI3K Benzothiazole->PI3K inhibits NFkB NF-κB Benzothiazole->NFkB inhibits Apoptosis Apoptosis Benzothiazole->Apoptosis induces EGFR->PI3K JAK JAK EGFR->JAK ERK ERK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ERK->Proliferation

Caption: Anticancer mechanism of nitro-substituted benzothiazoles.

Nitro-substituted benzothiazole derivatives have been shown to suppress the proliferation of cancer cells by inhibiting key signaling molecules.[1] They can downregulate the expression of Epidermal Growth Factor Receptor (EGFR), which in turn inhibits downstream pathways like PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK, all of which are crucial for cancer cell growth and survival.[12] Furthermore, these compounds can inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators like COX-2 and iNOS.[1] This dual action of inhibiting proliferation and inflammation, coupled with the induction of apoptosis, makes them promising anticancer agents.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various cellular stresses and is involved in processes like apoptosis and inflammation.[] Some benzothiazole derivatives have been identified as inhibitors of JNK.

jnk_pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Benzothiazole Benzothiazole Inhibitor Benzothiazole->JNK inhibits Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation experimental_workflow Synthesis Synthesis & Purification of Benzothiazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization PrimaryScreening Primary Biological Screening (e.g., Antibacterial, Anticancer) Characterization->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (IC50/MIC Determination) HitIdentification->SecondaryScreening MechanismStudies Mechanism of Action Studies (Signaling Pathways, Enzyme Kinetics) SecondaryScreening->MechanismStudies LeadOptimization Lead Optimization MechanismStudies->LeadOptimization

References

Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Related Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and inhibitory profile of benzothiazole-2-sulfonamides, with a focus on the structural class to which 6-Nitro-2-benzothiazolesulfonamide belongs. Due to the absence of publicly available, specific cross-reactivity data for this compound, this document leverages data from structurally related benzothiazole sulfonamides to offer a representative performance profile. The primary therapeutic target for this class of compounds is the zinc-containing enzyme family of carbonic anhydrases (CAs).

The following sections present a comparison of inhibitory activity against several human carbonic anhydrase (hCA) isoforms, a detailed experimental protocol for assessing CA inhibition, and visualizations of the inhibitory mechanism and experimental workflow.

Data Presentation: Inhibitory Profile of Benzothiazole Sulfonamides

The inhibitory potency of sulfonamides against various carbonic anhydrase isoforms is a critical determinant of their therapeutic potential and side-effect profile. The data presented below, extracted from peer-reviewed studies, compares the inhibition constants (Ki) of several benzothiazole sulfonamides and the widely used clinical inhibitor Acetazolamide against four key hCA isoforms: hCA I and II (cytosolic, off-target for many applications), and hCA IX and XII (transmembrane, tumor-associated targets). Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard Inhibitor) 25012255.7
2-Amino-benzothiazole-6-sulfonamide 91.310.128.4-
2-Amino-5-bromobenzothiazole-6-sulfonamide 84.18.99.8-
Ureido-benzothiazole Sulfonamide Derivative (8c) 61.55.14.50.54
Ureido-benzothiazole Sulfonamide Derivative (10) 157.48.99.80.78

Data for Acetazolamide and Ureido-derivatives sourced from a 2021 study on benzothiazole-based SLC-0111 analogues. Data for 2-Amino derivatives sourced from a 2017 study on benzo[d]thiazole-5- and 6-sulfonamides.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The determination of carbonic anhydrase inhibitory activity is commonly performed using a stopped-flow CO2 hydrase assay. This method measures the enzyme's catalytic activity by observing the rate of pH change resulting from the hydration of CO2.

Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In the assay, the hydration of a CO₂-saturated solution leads to a decrease in pH. The time it takes for the pH to drop from a set value (e.g., 8.3) to a lower value (e.g., 6.3) is measured. The presence of an inhibitor slows down this reaction, resulting in a longer time for the pH change.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Tris-HCl buffer (20 mM, pH 8.3)

  • CO₂-saturated water

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Acetazolamide)

  • Ice bath

  • Stopped-flow spectrophotometer equipped with a pH electrode or pH indicator dye detection system.

Procedure:

  • Preparation of Reagents: All solutions, including the buffer, enzyme, and CO₂-saturated water, should be pre-chilled and maintained at 0-4°C in an ice bath.

  • Enzyme Preparation: Prepare a stock solution of the hCA isoenzyme in the chilled Tris-HCl buffer. Immediately before use, dilute the enzyme to the working concentration.

  • Inhibitor Preparation: Prepare a stock solution of the test compound and standard inhibitor in a suitable solvent. Make serial dilutions to obtain a range of concentrations for IC50 or Ki determination.

  • Blank Measurement (Uncatalyzed Reaction):

    • Load one syringe of the stopped-flow instrument with the chilled Tris-HCl buffer.

    • Load the second syringe with chilled CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Record the time required for the pH of the mixture to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).

  • Enzyme Measurement (Catalyzed Reaction):

    • Load one syringe with the enzyme solution (in Tris-HCl buffer).

    • Load the second syringe with chilled CO₂-saturated water.

    • Initiate the reaction and record the time for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time (T).

  • Inhibited Reaction Measurement:

    • Pre-incubate the enzyme solution with various concentrations of the test compound or standard inhibitor for a defined period.

    • Load the enzyme-inhibitor mixture into one syringe.

    • Load the CO₂-saturated water into the second syringe.

    • Initiate the reaction and record the time for the pH drop.

  • Calculation of Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 × [(T_inhibited - T_catalyzed) / (T_uncatalyzed - T_catalyzed)].

    • The IC50 value (concentration of inhibitor causing 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn++ Zn++ His1 His1 Zn++->His1 His2 His2 Zn++->His2 His3 His3 Zn++->His3 H2O H2O Zn++->H2O SO2NH- R-SO2NH- R-SO2NH2 R-SO2NH2 Zn++_inhibited Zn++ R-SO2NH2->Zn++_inhibited Binding and Displacement of H2O His1_i His1_i Zn++_inhibited->His1_i His2_i His2_i Zn++_inhibited->His2_i His3_i His3_i Zn++_inhibited->His3_i Zn++_inhibited->SO2NH-

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

G Workflow for Stopped-Flow CO2 Hydrase Assay cluster_syringes prep_reagents 1. Prepare & Chill Reagents (Tris Buffer, CO2-sat. H2O, Enzyme, Inhibitor) load_syringes 2. Load Stopped-Flow Syringes prep_reagents->load_syringes syr_a Syringe A: Enzyme +/- Inhibitor in Tris Buffer syr_b Syringe B: CO2-saturated H2O mix 3. Rapid Mixing syr_a->mix syr_b->mix measure 4. Measure Time for pH Drop (e.g., pH 8.3 -> 6.3) mix->measure calc 5. Calculate % Inhibition, IC50, and Ki measure->calc

Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

Comparative Efficacy of 6-Nitrobenzothiazole Derivatives in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Anticonvulsant and Neuroprotective Efficacy of a 6-Nitrobenzothiazole Amine Derivative (N3) Against a Standard Antiepileptic Drug.

This guide provides a comparative analysis of the preclinical in vivo efficacy of a novel 6-nitrobenzothiazole derivative, specifically the 6-nitrobenzo[d]thiazol-2-amine derivative (N3), against the widely used anticonvulsant, Diazepam. The data presented is primarily derived from studies utilizing the pentylenetetrazole (PTZ)-induced seizure model in zebrafish, a well-established high-throughput model for screening antiepileptic compounds.

The emergence of benzothiazole derivatives as potential therapeutics for neurological disorders has prompted further investigation into their mechanisms and efficacy.[1][2] The 6-nitrobenzo[d]thiazol-2-amine (N3) derivative, in particular, has demonstrated significant potential in mitigating epileptic conditions through the modulation of inflammatory and neuroprotective pathways.[3] This guide aims to contextualize its performance by presenting key experimental findings alongside those of a standard clinical anticonvulsant.

In Vivo Efficacy Comparison: N3 vs. Diazepam

The following table summarizes the quantitative data on the anticonvulsant and neuroprotective effects of the 6-nitrobenzo[d]thiazol-2-amine derivative (N3) and Diazepam in a PTZ-induced seizure model in zebrafish.

Parameter6-Nitrobenzo[d]thiazol-2-amine (N3)Diazepam (Positive Control)Pentylenetetrazole (PTZ) Group (Negative Control)Experimental Model
Seizure Latency Concentration-dependent increaseConcentration-dependent increaseBaseline seizure inductionAdult Zebrafish[4]
GABA Levels IncreasedKnown to enhance GABAergic inhibitionReducedZebrafish Larvae[3]
Reactive Oxygen Species (ROS) ReducedNot reported in this specific studyIncreasedZebrafish Larvae[3]
Glutathione (GSH) Levels Increased (0.76 ± 0.03 nmol/mg)Not reported in this specific studyDepletedZebrafish Larvae[3]
Lactate Dehydrogenase (LDH) Reduced (7.47 ± 0.07 U/mg protein)Not reported in this specific studyIncreasedZebrafish Larvae[3]
Pro-inflammatory Gene Expression SuppressedNot reported in this specific studyIncreasedZebrafish Larvae[3]
Neurodegeneration Markers Reduced (amyloid plaques, calcium deposition)Not reported in this specific studyIncreasedZebrafish Larvae[3]

Experimental Protocols

The primary experimental model cited for the in vivo evaluation of these compounds is the pentylenetetrazole (PTZ)-induced seizure model in zebrafish.

PTZ-Induced Seizure Model in Zebrafish
  • Animal Model: Adult or larval zebrafish (Danio rerio).

  • Acclimatization: Zebrafish are acclimated to laboratory conditions.

  • Grouping: Animals are divided into several groups: a control group, a PTZ-only group (e.g., 6 mM PTZ), test compound groups (various concentrations of the 6-nitrobenzothiazole derivative), and a positive control group (e.g., Diazepam at various concentrations).[4]

  • Drug Administration: Test compounds and control drugs are administered to the zebrafish, typically by immersion in the tank water.

  • Seizure Induction: After a set pre-treatment period, seizures are induced by exposing the zebrafish to a solution of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[5]

  • Behavioral Analysis: Seizure-like behaviors are observed and quantified. These can include increased swimming activity, rapid circling, and clonus-like convulsions leading to a loss of posture. The latency to the onset of these different seizure stages is a key metric.

  • Biochemical and Molecular Analysis: Following the behavioral assessment, zebrafish larvae or tissues from adult fish can be collected for further analysis, including:

    • Measurement of neurotransmitter levels (e.g., GABA) using techniques like high-performance liquid chromatography (HPLC).[3]

    • Quantification of oxidative stress markers such as reactive oxygen species (ROS), glutathione (GSH), and lactate dehydrogenase (LDH).[3]

    • Analysis of pro-inflammatory gene expression via real-time PCR.[3]

    • Histological analysis to assess neurodegenerative markers like amyloid plaques and calcium deposition.[3]

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow for evaluating anticonvulsant efficacy and the proposed neuroprotective signaling pathway of the 6-nitrobenzothiazole derivative.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Zebrafish Model Zebrafish Model Grouping Grouping: - Control - PTZ - N3 Derivative - Diazepam Zebrafish Model->Grouping Drug Administration Drug Administration Grouping->Drug Administration Seizure Induction (PTZ) Seizure Induction (PTZ) Drug Administration->Seizure Induction (PTZ) Behavioral Observation Behavioral Observation Seizure Induction (PTZ)->Behavioral Observation Seizure Latency Seizure Latency Behavioral Observation->Seizure Latency Biochemical Assays Biochemical Assays Behavioral Observation->Biochemical Assays Gene Expression Gene Expression Behavioral Observation->Gene Expression Histology Histology Behavioral Observation->Histology

Caption: Experimental workflow for in vivo anticonvulsant screening.

signaling_pathway PTZ PTZ GABA-A Receptor GABA-A Receptor PTZ->GABA-A Receptor inhibits Neuronal Excitation Neuronal Excitation GABA-A Receptor->Neuronal Excitation suppresses Oxidative Stress & Inflammation Oxidative Stress & Inflammation Neuronal Excitation->Oxidative Stress & Inflammation leads to Neurodegeneration Neurodegeneration Oxidative Stress & Inflammation->Neurodegeneration causes N3 Derivative N3 Derivative Antioxidant Enzymes Antioxidant Enzymes N3 Derivative->Antioxidant Enzymes enhances Anti-inflammatory Genes Anti-inflammatory Genes N3 Derivative->Anti-inflammatory Genes upregulates Increased GABA Increased GABA N3 Derivative->Increased GABA promotes Antioxidant Enzymes->Oxidative Stress & Inflammation reduces Anti-inflammatory Genes->Oxidative Stress & Inflammation reduces Increased GABA->Neuronal Excitation reduces

Caption: Proposed neuroprotective mechanism of the N3 derivative.

References

Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various benzothiazole derivatives, supported by experimental data. Delve into the methodologies behind the findings and visualize the complex signaling pathways these compounds modulate.

Benzothiazole, a heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. The versatility of the benzothiazole nucleus allows for structural modifications that can significantly influence its cytotoxic potency and selectivity against various cancer cell lines. This guide summarizes key findings on the cytotoxicity of different benzothiazole derivatives, offering a comparative analysis of their efficacy.

Comparative Cytotoxicity of Benzothiazole Derivatives

The cytotoxic activity of benzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values of several benzothiazole derivatives against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic efficacy.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolidinone Hybrids 4aC6 (Rat Brain Glioma)0.03[1]
4dC6 (Rat Brain Glioma)0.03[1]
2-(4-Aminophenyl)benzothiazoles T2Human Small Cell Lung CarcinomaSignificant Activity[2]
Benzothiazole-2-thiol Derivatives 7eSKRB-3 (Breast Cancer)0.0012[3]
7eSW620 (Colon Adenocarcinoma)0.0043[3]
7eA549 (Lung Adenocarcinoma)0.044[3]
7eHepG2 (Hepatocellular Carcinoma)0.048[3]
Pyridine-based Derivatives 31ME-180 (Cervical Cancer)4.01[4]
Thiourea Derivatives 3U-937 (Histiocytic Lymphoma)16.23 ± 0.81
Imidazo[2,1-b]benzothiazoles 4HepG2, MCF-7, HeLaPotent Antiproliferative Agent[4][5]
Oxothiazolidine Hybrids 53HeLa (Cervical Cancer)9.76
Ru(III) Complexes 60K-562 (Chronic Myelogenous Leukemia)16.21 ± 2.33[4]
60KE-37 (T-cell Leukemia)7.74 ± 2.50[4]
General Derivatives 6bMCF-7 (Breast Cancer)5.15[6]
4MCF-7 (Breast Cancer)8.64[6]
5cMCF-7 (Breast Cancer)7.39[6]
5dMCF-7 (Breast Cancer)7.56[6]
2-Substituted Derivatives 4aPANC-1 (Pancreatic Cancer)27 ± 0.24[7]
4bPANC-1 (Pancreatic Cancer)35 ± 0.51[7]

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol for Cytotoxicity Testing

This protocol outlines the key steps for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

1. Cell Seeding:

  • Harvest and count the desired cancer cells, ensuring high viability (>90%).

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the benzothiazole derivatives in culture medium.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[7][8]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[6][9]

5. Absorbance Measurement:

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[6][7][9] A reference wavelength of 620-690 nm can be used to subtract background absorbance.

6. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways in Benzothiazole-Induced Cytotoxicity

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.

G cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrial Events cluster_execution Execution Phase Benzothiazole Benzothiazole Derivatives p53 p53 Activation Benzothiazole->p53 Induces Bcl2_family Bcl-2 Family Modulation Benzothiazole->Bcl2_family Modulates p53->Bcl2_family Regulates Mito_dysfunction Mitochondrial Dysfunction Bcl2_family->Mito_dysfunction Impacts Cyto_c Cytochrome c Release Mito_dysfunction->Cyto_c Leads to Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

This diagram illustrates how certain benzothiazole derivatives can trigger apoptosis. These compounds can activate the tumor suppressor protein p53, which in turn regulates the expression of Bcl-2 family proteins.[10][11][12] This modulation of Bcl-2 family proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, leads to mitochondrial dysfunction.[1][3][5] A key event in this process is the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then activates caspase-9, an initiator caspase, which subsequently activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis and cell death.[11]

This guide provides a snapshot of the cytotoxic potential of benzothiazole derivatives. The presented data and methodologies offer a foundation for further research and development of this promising class of anticancer agents. The intricate signaling pathways involved highlight the complex interplay between these compounds and cellular machinery, paving the way for the design of more potent and selective cancer therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Nitro-2-benzothiazolesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Nitro-2-benzothiazolesulfonamide, based on available safety data for structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of related compounds, including 6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro-, and 2-Mercapto-6-nitrobenzothiazole. It is imperative to consult with a licensed professional waste disposal service for final disposal procedures.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of the potential hazards and to take appropriate safety measures. Based on data from related nitrobenzothiazole compounds, this substance should be handled with caution.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Engineering Controls:

  • Use in a well-ventilated area, preferably under a chemical fume hood, to minimize dust and aerosol formation.[1]

  • Ensure appropriate exhaust ventilation is available where dust is formed.[1]

Hazard Identification and Data Summary

The following table summarizes the hazard classifications for compounds structurally similar to this compound. It is prudent to assume that this compound may exhibit similar hazardous properties.

Hazard ClassificationDescriptionSource Compounds
Skin Irritation (Category 2)Causes skin irritation.[1][3]6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro-
Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3]6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro-
Respiratory IrritationMay cause respiratory irritation.[1][3]6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro-
Acute Oral Toxicity (Category 4)Harmful if swallowed.[2][3]2-Benzothiazolamine, 6-nitro-
Acute Dermal Toxicity (Category 4)Harmful in contact with skin.[2][3]2-Benzothiazolamine, 6-nitro-
Acute Inhalation Toxicity (Category 4)Harmful if inhaled.[2][3]2-Benzothiazolamine, 6-nitro-
Aquatic Hazard (Short-term, Category 3)Harmful to aquatic life.[4]A related nitro compound

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves professional waste management services. The following steps provide a general workflow for its disposal.

  • Collection and Storage of Waste:

    • Collect surplus and non-recyclable this compound in a suitable, closed container.[1]

    • Label the container clearly with the chemical name and hazard information.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Contacting a Licensed Disposal Company:

    • It is mandatory to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • Contact a licensed professional waste disposal service to arrange for the disposal of this material.[1]

  • Recommended Disposal Method:

    • The preferred method of disposal for similar compounds is incineration.[1]

    • This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Precautions:

    • Do not let the product enter drains, surface water, or groundwater systems.[1][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_safety Contingency & Safety start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First spill Accidental Spill start->spill If Spill Occurs collect Collect Waste in a Labeled, Sealed Container ppe->collect 2. Secure Waste contact Contact Licensed Waste Disposal Company collect->contact 3. Professional Disposal transport Arrange for Professional Waste Transport contact->transport 4. Arrange Pickup incinerate Incineration at a Permitted Facility transport->incinerate 5. Final Disposal end end incinerate->end End contain Contain Spill & Collect with Inert Material spill->contain decontaminate Decontaminate Area contain->decontaminate spill_disposal Dispose of Spill Debris as Hazardous Waste decontaminate->spill_disposal spill_disposal->contact Include with other waste

Caption: Disposal workflow for this compound.

This comprehensive guide, based on the best available data for similar compounds, provides a robust framework for the safe disposal of this compound. By adhering to these procedures and consulting with certified professionals, laboratories can maintain a safe working environment and ensure regulatory compliance.

References

Navigating the Safe Handling of 6-Nitro-2-benzothiazolesulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational procedures are paramount for the secure handling of 6-Nitro-2-benzothiazolesulfonamide in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), handling, storage, and disposal of this chemical. The following procedures are based on the safety data for structurally similar compounds and are intended to provide a robust framework for safe laboratory practices.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should precede the handling of any chemical. For this compound, the following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coat or Chemical-resistant apronTo protect against splashes and spills.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or when dust may be generated.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.

Handling the Chemical
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Transferring the Chemical:

    • Carefully open the container within the chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the desired amount of the solid.

    • Avoid creating dust. If dust is generated, use a respirator.

  • After Handling:

    • Thoroughly wash hands with soap and water after removing gloves.

    • Clean all equipment used in the process.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.

  • Incompatible Materials: Segregate from strong oxidizing agents and strong acids.

Spill Cleanup
  • Evacuate: In case of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a damp cloth to wipe the area after the solid is removed.

  • Dispose: Place all contaminated materials, including the damp cloth and any used PPE, into a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[1] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram outlines the key steps and decision points.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency prep_start Start: Prepare for Handling eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_start->eng_controls gather_materials Gather PPE and Spill Kit eng_controls->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem post_handle Post-Handling Procedures (Wash Hands, Clean Equipment) handle_chem->post_handle spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure store_chem Store in Designated Area post_handle->store_chem dispose_waste Dispose of Waste via Licensed Contractor post_handle->dispose_waste store_chem->prep_start Next Use cleanup Follow Spill Cleanup Protocol spill->cleanup Yes first_aid Administer First Aid and Seek Medical Attention exposure->first_aid Yes cleanup->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.